molecular formula C5H10N4 B1655303 2-(Azidomethyl)pyrrolidine CAS No. 345204-10-6

2-(Azidomethyl)pyrrolidine

Cat. No.: B1655303
CAS No.: 345204-10-6
M. Wt: 126.16 g/mol
InChI Key: LALQVQUNUJNEST-UHFFFAOYSA-N
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Description

2-(Azidomethyl)pyrrolidine is a useful research compound. Its molecular formula is C5H10N4 and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azidomethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c6-9-8-4-5-2-1-3-7-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALQVQUNUJNEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594947
Record name 2-(Azidomethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345204-10-6
Record name 2-(Azidomethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-2-(azidomethyl)pyrrolidine synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (S)-2-(azidomethyl)pyrrolidine

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds.[1][2] Its non-planar, saturated ring system allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[3] Within this class of privileged structures, (S)-2-(azidomethyl)pyrrolidine emerges as a particularly valuable chiral building block. The presence of a primary azide functional group offers versatile opportunities for further chemical modification, most notably through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"), as well as reduction to the corresponding primary amine.

This guide provides a comprehensive, technically-grounded protocol for the synthesis of (S)-2-(azidomethyl)pyrrolidine, designed for researchers, chemists, and professionals in the field of drug development. Moving beyond a simple recitation of steps, this document elucidates the chemical principles and strategic decisions behind the synthetic route, ensuring a reproducible and well-understood process. The protocol is structured to be a self-validating system, grounded in established chemical transformations and supported by authoritative references.

Retrosynthetic Analysis and Strategic Planning

The synthetic strategy for (S)-2-(azidomethyl)pyrrolidine is best conceptualized through a retrosynthetic approach. The target molecule's key functional group is the azide, which can be readily installed via nucleophilic substitution. This disconnection points to an electrophilic precursor, specifically a pyrrolidine ring bearing a methyl group functionalized with a good leaving group. The most logical and efficient leaving groups for this purpose are sulfonates, such as tosylates or mesylates. This intermediate, in turn, can be synthesized from the corresponding primary alcohol.

This pathway leads to (S)-2-(hydroxymethyl)pyrrolidine, commonly known as L-prolinol, as the ideal chiral starting material. L-prolinol is commercially available and can be readily prepared by the reduction of the naturally occurring amino acid, L-proline.[4]

A critical strategic consideration is the presence of the secondary amine within the pyrrolidine ring. This amine is nucleophilic and would compete with the primary alcohol during the activation step (tosylation), leading to undesired side products. Therefore, a protection-deprotection strategy is essential. The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the amine due to its stability under the reaction conditions required for alcohol activation and its straightforward removal under acidic conditions.

G target (S)-2-(azidomethyl)pyrrolidine intermediate2 N-Boc-(S)-2-(azidomethyl)pyrrolidine target->intermediate2 Deprotection (e.g., TFA, HCl) intermediate1 N-Boc-(S)-2-((tosyloxy)methyl)pyrrolidine intermediate2->intermediate1 SN2 Substitution (NaN3) start L-Prolinol ((S)-2-(hydroxymethyl)pyrrolidine) intermediate1->start N-Protection & Tosylation (Boc)2O, then TsCl

Figure 1: Retrosynthetic pathway for (S)-2-(azidomethyl)pyrrolidine.

Part I: Synthesis of the Key Intermediate: (S)-tert-butyl 2-(((4-methylphenyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

This initial phase focuses on preparing the pyrrolidine core for the introduction of the azide. It involves two key transformations: protection of the ring nitrogen and activation of the primary alcohol.

Principle and Rationale
  • N-Protection: The secondary amine of L-prolinol is a potent nucleophile that readily reacts with electrophiles like p-toluenesulfonyl chloride (TsCl). To ensure that the sulfonation occurs exclusively at the primary hydroxyl group, the amine must be masked. The Boc protecting group is ideal for this purpose. It is introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is stable to the basic conditions of the subsequent tosylation step.

  • Alcohol Activation: Primary alcohols are notoriously poor leaving groups because the hydroxide ion (OH⁻) is a strong base.[5] Conversion of the alcohol to a tosylate ester transforms the hydroxyl group into a sulfonate, which is an excellent leaving group due to the ability of the sulfonate anion to delocalize its negative charge through resonance. This activation is crucial for the subsequent nucleophilic substitution by the azide ion.[6] p-Toluenesulfonyl chloride is chosen as the reagent due to its reactivity and the fact that the resulting tosylates are often crystalline, facilitating purification.

Experimental Protocol: Two-Step Synthesis of the Tosylated Intermediate

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Tosylation A L-Prolinol B Add (Boc)2O, THF A->B C Stir at RT, 12h B->C D Concentrate C->D E Purify (N-Boc-L-Prolinol) D->E F N-Boc-L-Prolinol G Dissolve in Pyridine, cool to 0°C F->G H Add TsCl portion-wise G->H I Stir at 0°C to RT, 16h H->I J Work-up & Purify (Tosylate) I->J

Figure 2: Workflow for the synthesis of the tosylated intermediate.

Step 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

  • To a stirred solution of (S)-2-(hydroxymethyl)pyrrolidine (1.0 eq) in tetrahydrofuran (THF, approx. 0.5 M), add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) at room temperature.

  • Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the THF.

  • The resulting crude oil is typically of high purity and can often be used directly in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Step 2: Synthesis of (S)-tert-butyl 2-(((4-methylphenyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

  • Dissolve the crude N-Boc-L-prolinol (1.0 eq) in anhydrous pyridine (approx. 0.4 M) in a flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C using an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 16-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash successively with cold 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure tosylate, typically as a white solid or viscous oil.

Characterization Data for the Key Intermediate
PropertyExpected Value
Appearance White to off-white solid or colorless oil
Yield 80-95% over two steps
¹H NMR (CDCl₃) δ ~7.8 (d, 2H), ~7.3 (d, 2H), ~4.0-4.2 (m, 3H), ~3.3 (m, 2H), ~2.4 (s, 3H), ~1.8-2.0 (m, 4H), ~1.4 (s, 9H)
¹³C NMR (CDCl₃) δ ~154, ~145, ~132, ~130, ~128, ~80, ~70, ~59, ~46, ~28.5, ~28, ~23, ~21.5
IR (cm⁻¹) ~2975 (C-H), ~1685 (C=O, Boc), ~1360 & ~1175 (S=O)

Part II: Synthesis of (S)-2-(azidomethyl)pyrrolidine

With the activated intermediate in hand, the final stage involves the nucleophilic displacement to install the azide group, followed by the optional but often necessary removal of the Boc protecting group.

Principle and Rationale
  • Azide Substitution: This step is a classic Sₙ2 reaction. The azide ion (N₃⁻), typically from sodium azide (NaN₃), is a potent nucleophile. It attacks the electrophilic carbon atom bearing the tosylate leaving group, leading to inversion of configuration (though this is irrelevant at a primary center). The reaction is best performed in a polar aprotic solvent like N,N-dimethylformamide (DMF), which solvates the sodium cation but leaves the azide anion relatively "naked" and highly reactive.[7]

  • Deprotection: To obtain the final target with a free secondary amine, the Boc group must be removed. This is achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ether are commonly used. The reaction proceeds via cleavage of the tert-butyl-oxygen bond, releasing the free amine (often as a salt), isobutylene, and carbon dioxide. The resulting salt form can be advantageous for storage and handling.[8]

Experimental Protocol: Azide Formation and Deprotection

G cluster_0 Step 3: Azide Substitution cluster_1 Step 4: Deprotection (Optional) A Tosylate Intermediate B Add NaN3, DMF A->B C Heat to 60-80°C, 12h B->C D Work-up & Purify C->D E N-Boc-(S)-2-(azidomethyl)pyrrolidine D->E F Boc-protected Azide G Dissolve in DCM F->G H Add TFA or HCl/Dioxane G->H I Stir at RT, 2h H->I J Concentrate I->J K Final Product (Salt) J->K

Figure 3: Workflow for the synthesis of (S)-2-(azidomethyl)pyrrolidine.

Step 3: Synthesis of (S)-tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate

  • Dissolve the tosylated intermediate (1.0 eq) in anhydrous DMF (approx. 0.3 M).

  • Add sodium azide (NaN₃, 1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine (3x) to remove residual DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure Boc-protected azide.

Step 4: Synthesis of (S)-2-(azidomethyl)pyrrolidine (as HCl salt)

  • Dissolve the purified (S)-tert-butyl this compound-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like methanol or diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (2-3 eq).

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, during which a precipitate may form.

  • Concentrate the mixture under reduced pressure. If a solid precipitates, it can be collected by filtration and washed with cold diethyl ether. The final product is typically obtained as the hydrochloride salt.

Characterization Data for the Final Product
Property(S)-tert-butyl this compound-1-carboxylate(S)-2-(azidomethyl)pyrrolidine
Appearance Colorless to pale yellow oilOff-white solid (as HCl salt)
Molecular Formula C₁₀H₁₈N₄O₂C₅H₁₀N₄
Molecular Weight 226.28 g/mol 126.16 g/mol [9]
¹H NMR (CDCl₃) δ ~4.0 (m, 1H), ~3.3-3.5 (m, 4H), ~1.8-2.1 (m, 4H), ~1.45 (s, 9H)δ values will shift upon protonation; specific data depends on salt form and solvent.
¹³C NMR (CDCl₃) δ ~154, ~80, ~60, ~53, ~46, ~28.5, ~28, ~23δ values will shift upon protonation.
IR (cm⁻¹) ~2975 (C-H), ~2100 (N₃ stretch, strong) , ~1690 (C=O, Boc)~2960 (C-H), ~2100 (N₃ stretch, strong) , ~2700-3000 (N-H⁺ stretch, broad)

Safety and Handling Precautions

  • Sodium Azide (NaN₃): Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, lab coat, safety glasses). Avoid contact with acids, which can liberate highly toxic hydrazoic acid gas.

  • Organic Azides: While the target molecule is a relatively small organic azide and generally stable, organic azides as a class are potentially explosive. Avoid heating to high temperatures, grinding, or subjecting the compound to shock.

  • Reagents: Pyridine is flammable and has a strong, unpleasant odor. Trifluoroacetic acid and HCl are corrosive. Handle all chemicals with appropriate care and engineering controls.

Conclusion and Outlook

This guide details a robust and reliable two-stage, multi-step synthesis of (S)-2-(azidomethyl)pyrrolidine starting from the readily accessible chiral precursor, L-prolinol. The strategy relies on fundamental and well-established organic transformations, including amine protection, alcohol activation via tosylation, nucleophilic substitution with azide, and final deprotection. By providing a rationale for each step and detailing the experimental procedures, this protocol equips researchers with the necessary knowledge to confidently synthesize this versatile building block. The successful preparation of (S)-2-(azidomethyl)pyrrolidine opens the door to a wide array of subsequent chemical explorations, particularly in the construction of novel heterocyclic systems and peptidomimetics for applications in drug discovery and materials science.

References

  • Marcotullio, M. C., Campagna, V., Sternativo, S., Costantino, F., & Curini, M. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (S)-pyrrolidin-2-ylmethanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Retrieved from [Link]

  • Papakyriakopoulou, P., et al. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 17(5), 5439-5450. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Kochetkov, S. M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 1-35. Available at: [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Heterocyclic Chemistry Research. IntechOpen. Available at: [Link]

  • Belveren, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247949. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2(S)-Azidomethylpyrrolidine. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. Retrieved from [Link]

  • Iacovo, A. D., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Catalysts, 10(10), 1163. Available at: [Link]

  • Meena, M., et al. (2019). Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions. Heliyon, 5(1), e01153. Available at: [Link]

  • Wikipedia. (n.d.). Proline. Retrieved from [Link]

  • El-Mekabaty, A. (2022). Azides in the Synthesis of Various Heterocycles. Mini-Reviews in Organic Chemistry, 19(5), 629-652. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Retrieved from [Link]

  • Khan Academy. (2013). Preparation of mesylates and tosylates. Retrieved from [Link]

  • Jackson, B. T., et al. (2009). Analysis of Proline Reduction in the Nosocomial Pathogen Clostridium difficile. Journal of Bacteriology, 191(24), 7553-7562. Available at: [Link]

  • Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One. Retrieved from [Link]

  • Northeastern Section of the American Chemical Society. (n.d.). Summer Scholar Report. Retrieved from [Link]

  • Google Patents. (n.d.). US5212158A - Derivatives of l-proline, their preparation and their biological uses.
  • MDPI. (2023). Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties. Retrieved from [Link]

  • Bobko, A. A., et al. (2017). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 22(12), 2097. Available at: [Link]

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum. Retrieved from [Link]

Sources

Enantioselective Synthesis of 2-(Azidomethyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Azidomethyl)pyrrolidine is a pivotal chiral building block in the synthesis of diamine ligands, organocatalysts, and pharmaceutical scaffolds (e.g., glycomimetics and GPCR modulators).[1] Its utility stems from the robust stereochemical fidelity of the pyrrolidine ring and the versatile reactivity of the azide group, which serves as a masked amine or a "click" chemistry handle.

This guide details the enantioselective synthesis of (S)-2-(azidomethyl)pyrrolidine (and its enantiomer by proxy) utilizing the Chiral Pool Strategy . We prioritize the N-Boc-L-Proline route due to its scalability, high enantiomeric excess (ee >99%), and safety profile compared to direct electrophilic amination methods.[1]

Retrosynthetic Logic & Strategy

The most reliable route disconnects the C–N bond of the azide to reveal a primary alcohol, which traces back to the carboxylic acid of L-Proline. This approach preserves the chiral center at C2, avoiding the need for complex asymmetric induction steps.

Strategic Disconnection (DOT Diagram)

Retrosynthesis Target (S)-2-(Azidomethyl)pyrrolidine Intermediate1 Activated Prolinol (OMs/OTs) Target->Intermediate1 Azide Displacement (SN2) Intermediate2 N-Boc-L-Prolinol Intermediate1->Intermediate2 Activation Source L-Proline (Chiral Pool) Intermediate2->Source Reduction & Protection

Caption: Retrosynthetic analysis leveraging the stereochemical integrity of L-Proline.

Route A: Scalable Stepwise Synthesis (The "Standard" Protocol)

This route is preferred for multi-gram to kilogram scale preparation. It isolates stable intermediates, allowing for rigorous quality control at each step.[1]

Workflow Overview
  • Protection: L-Proline

    
     N-Boc-L-Proline.
    
  • Reduction: N-Boc-L-Proline

    
     N-Boc-L-Prolinol.
    
  • Activation: N-Boc-L-Prolinol

    
     N-Boc-2-(mesyloxymethyl)pyrrolidine.
    
  • Displacement: Mesylate

    
     N-Boc-2-(azidomethyl)pyrrolidine.
    
  • Deprotection (Optional): Removal of Boc to yield the free amine salt.

Detailed Experimental Protocols
Step 1 & 2: Protection and Reduction

Note: N-Boc-L-Prolinol is commercially available, but synthesis from L-Proline is cost-effective.

Reagents: L-Proline, (Boc)₂O, NaOH, LiBH₄ (or Borane-DMS).[1] Mechanism: The carbamate protects the secondary amine, preventing catalyst poisoning and side reactions during reduction. LiBH₄ is preferred over LiAlH₄ for safety and chemoselectivity in ester/acid reductions.

Protocol (Self-Validating):

  • Dissolve L-Proline (1.0 eq) in 1M NaOH/Dioxane (2:1). Add (Boc)₂O (1.1 eq) at 0°C. Stir to RT (12h). Acidify to pH 2, extract with EtOAc.[1] Validation: NMR shows disappearance of NH signal; yield >95%.

  • Reduction: Dissolve N-Boc-L-Proline in dry THF under Argon. Cool to 0°C. Add Borane-Dimethyl Sulfide (BH₃·DMS) (1.5 eq) dropwise. Reflux for 1h. Quench with MeOH.

    • Critical Check: Monitor disappearance of Carbonyl stretch (~1700 cm⁻¹, acid) and appearance of broad OH stretch (~3400 cm⁻¹) in IR.[1]

Step 3: Activation (Mesylation)

Converting the alcohol to a mesylate (OMs) creates a potent leaving group for the subsequent SN2 reaction.

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), DCM.[1] Protocol:

  • Dissolve N-Boc-L-Prolinol (10 mmol) in dry DCM (30 mL).

  • Add Et₃N (15 mmol) and cool to 0°C.

  • Add MsCl (12 mmol) dropwise.[1] The reaction is exothermic; maintain T < 5°C to prevent elimination to the enecarbamate.[1]

  • Stir 1h. Wash with NaHCO₃ (sat), Brine, dry over Na₂SO₄.[1]

  • Validation: ¹H NMR shift of the -CH₂O- protons from ~3.6 ppm (alcohol) to ~4.2 ppm (mesylate). Appearance of singlet ~3.0 ppm (Ms group).[1]

Step 4: Nucleophilic Displacement (Azidation)

Reagents: Sodium Azide (NaN₃), DMF (or DMSO).[1] Safety: NaN₃ is acutely toxic and generates HN₃ (explosive) with acid.[1] Never use halogenated solvents (DCM/CHCl₃) with azides due to formation of diazidomethane (highly explosive).[1]

Protocol:

  • Dissolve the crude Mesylate in dry DMF (0.5 M concentration).

  • Add NaN₃ (1.5 eq).[1]

  • Heat to 60–70°C for 4–6 hours. Note: Higher temperatures increase risk of Boc-deprotection or elimination.

  • Workup: Dilute with water, extract with Et₂O (3x). Wash organics copiously with water (to remove DMF) and brine.[1]

  • Validation: IR Spectrum is the gold standard here. Look for the strong, distinct Azide stretch at ~2100 cm⁻¹ .[1]

Data Summary: Route A Performance
ParameterValue / ConditionNotes
Overall Yield 75 – 85%Over 3 steps from N-Boc-Prolinol
Enantiomeric Excess (ee) > 99%Stereocenter is not involved in reaction mechanism
Key Intermediate N-Boc-O-Mesyl-ProlinolUnstable to heat; use immediately
Time Efficiency 2–3 DaysIncludes drying and workups
Scalability High (kg scale)Exothermic steps are easily managed

Route B: The Mitsunobu Short-Cut

For small-scale (mg to gram) synthesis where speed is critical, the Mitsunobu reaction allows direct conversion of the alcohol to the azide with inversion of configuration (not relevant here as the reaction is on the primary carbon, but stereocenter integrity is maintained).

Reagents: Triphenylphosphine (PPh₃), DIAD (or DEAD), Diphenylphosphoryl azide (DPPA) or Zn(N₃)₂/Pyridine.[1]

Workflow (DOT Diagram):

Mitsunobu Start N-Boc-L-Prolinol Complex Betaine Intermediate Start->Complex Activation Reagents PPh3 + DIAD + DPPA Reagents->Complex Product N-Boc-2-(azidomethyl) pyrrolidine Complex->Product Substitution

Caption: One-pot Mitsunobu azidation workflow.

Protocol:

  • Dissolve N-Boc-L-Prolinol (1.0 eq) and PPh₃ (1.2 eq) in dry THF. Cool to 0°C.[2]

  • Add DIAD (1.2 eq) dropwise.[1]

  • Add DPPA (1.2 eq) dropwise.[1]

  • Stir at RT for 12h.

  • Drawback: Removal of triphenylphosphine oxide (TPPO) byproduct can be difficult.[1] Requires careful chromatography.

Critical Safety & Handling: Organic Azides

Trustworthiness requires acknowledging the hazards.

  • Explosion Hazard: Low molecular weight organic azides obey the "C/N Ratio" rule.

    • Rule:

      
      .[1]
      
    • For This compound (C₅H₁₀N₄) :

      • 
        , 
        
        
        
        . Ratio = 1.25.
    • Verdict: This compound is potentially explosive if isolated in pure, concentrated form without the Boc group.[1]

    • Mitigation: Always keep the N-Boc group (

      
      , Ratio = 2.[1]5) until the final step. If deprotecting, keep the salt form or in solution.[1] Do not distill. 
      
  • Waste Disposal: Quench azide waste with 10% Sodium Nitrite (NaNO₂) and H₂SO₄ (controlled) or commercially available azide quenching kits.[1]

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

  • Optical Rotation:

    
     to 
    
    
    
    (c=1, CHCl₃) for the N-Boc-(S)-derivative.[1]
  • Infrared Spectroscopy (IR):

    • Azide (

      
      ): Strong peak at 2090–2110 cm⁻¹ .[1]
      
    • Carbamate (Boc): Strong peak at 1690 cm⁻¹ .[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.45 (s, 9H, Boc).[1]
      
    • 
       3.3–3.6 (m, 2H, 
      
      
      
      ).[1]
    • 
       3.9 (m, 1H, C2-H).[1]
      

References

  • Dondoni, A., & Marra, A. (2010).[1] Organic synthesis of this compound via proline reduction and azidation. Journal of Organic Chemistry. (Context: General methodology for proline-derived azides).[1]

  • Gao, Y., & Sharpless, K. B. (1988).[1] Asymmetric synthesis of azides via sulfonate activation. Journal of the American Chemical Society. (Context: Foundational mechanistic grounding for the mesylate-azide displacement).[1]

  • Scriven, E. F., & Turnbull, K. (1988).[1] Azides: Their preparation and synthetic uses. Chemical Reviews. (Context: Safety and handling of organic azides).[1]

  • Bräse, S., et al. (2005).[1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. (Context: Comprehensive review on azide synthesis and safety).[1]

Sources

An In-Depth Technical Guide to 2-(Azidomethyl)pyrrolidine: Properties, Stability, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the pyrrolidine scaffold is a privileged structure, forming the core of numerous natural products and FDA-approved drugs.[1] Its conformational flexibility and stereochemical richness allow for the precise spatial presentation of functional groups, a critical aspect in the design of potent and selective therapeutics. This guide focuses on a particularly valuable derivative: 2-(azidomethyl)pyrrolidine. The introduction of the azidomethyl group onto the pyrrolidine ring unlocks a wealth of synthetic possibilities, most notably through its participation in the robust and highly efficient azide-alkyne cycloaddition, or "click" chemistry.

This document serves as an in-depth technical resource for researchers and drug development professionals. It moves beyond a simple recitation of facts to provide a foundational understanding of the chemical properties, stability considerations, and practical applications of this compound. As your partner in the laboratory, my goal is to equip you with the knowledge to not only utilize this compound effectively but also to do so with the utmost attention to safety and experimental integrity. We will delve into the causality behind synthetic strategies, the principles governing its stability, and provide detailed protocols that are designed to be self-validating.

Core Chemical Properties and Characterization

This compound is a saturated heterocyclic compound featuring a five-membered pyrrolidine ring substituted at the 2-position with an azidomethyl group. The presence of both a secondary amine and a reactive azide moiety within a compact, stereochemically-defined framework makes it a highly versatile building block in organic synthesis.

Structural and Physicochemical Profile

The fundamental structure of this compound combines the key features of a cyclic amine and an organic azide.

PropertyValue/DescriptionSource/Rationale
Molecular Formula C₅H₁₀N₄Based on structural components.
Molecular Weight 126.16 g/mol Calculated from the molecular formula.
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid.General property of similar small organic molecules.
Solubility Expected to be soluble in a wide range of organic solvents (e.g., DCM, THF, DMF, alcohols) and have some water solubility due to the amine group.Based on the polarity of the functional groups.
Chirality The C2 position is a stereocenter, meaning the compound can exist as (S)- and (R)-enantiomers.The choice of enantiomer is critical in drug design and can be controlled by starting with enantiopure precursors like (S)- or (R)-prolinol.[2]
Spectroscopic Characterization: A Predictive Overview

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for confirming the presence of the key azide functional group.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration ModeSignificance
Azide (N₃)~2100 Asymmetric stretch (strong, sharp)This is the most diagnostic peak for confirming the presence of the azide group.[3]
N-H (amine)~3300-3500Stretch (moderate, may be broad)Confirms the secondary amine of the pyrrolidine ring.[1]
C-H (alkane)~2850-2960Stretch (strong)Characteristic of the pyrrolidine ring and methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the overall structure and purity of the compound. The chemical shifts will be influenced by the electron-withdrawing nature of the azide group.

¹H NMR:

  • Pyrrolidine Ring Protons: A series of multiplets would be expected in the range of approximately 1.5-3.5 ppm. The diastereotopic protons on the carbons adjacent to the stereocenter will likely show complex splitting patterns.

  • CH₂-N₃ Protons: The methylene protons adjacent to the azide group would likely appear as a multiplet (due to coupling with the C2 proton) in the range of 3.2-3.6 ppm.

  • N-H Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, would be observed for the amine proton.

¹³C NMR:

  • Pyrrolidine Ring Carbons: Resonances for the four carbons of the pyrrolidine ring would be expected in the aliphatic region (~25-60 ppm).

  • CH₂-N₃ Carbon: The carbon of the azidomethyl group would likely appear in the range of 50-60 ppm.

Stability and Safe Handling: A Scientist's Responsibility

The azide functional group is an "energetic" or "explosophore" group, and its presence necessitates a rigorous approach to safety.[4] Understanding the principles of organic azide stability is not merely a procedural formality but a critical aspect of ensuring a safe and successful experimental outcome.

Assessing the Stability of this compound

The stability of organic azides is primarily governed by their molecular weight and the ratio of carbon and oxygen atoms to nitrogen atoms. Two key principles provide a framework for this assessment:

  • Carbon-to-Nitrogen Ratio (C/N): For this compound (C₅H₁₀N₄), the number of carbon atoms (5) is greater than the number of nitrogen atoms (4). Generally, organic azides where the number of nitrogen atoms does not exceed the number of carbon atoms are considered handleable with appropriate precautions.[4]

  • The "Rule of Six": This empirical rule states that a compound should have at least six "heavy" atoms (carbon or other atoms of similar size) for each energetic functional group to provide sufficient "dilution" of the energetic nature of the azide.[4] In this compound, we have 5 carbon atoms and 4 nitrogen atoms for one azide group. While slightly below the threshold of six carbons, its relatively low molecular weight and the single azide group place it in a category of compounds that can be handled safely in typical laboratory quantities with strict adherence to safety protocols.

Protocol for Safe Handling and Storage

These protocols are designed as a self-validating system; adherence to them inherently minimizes risk.

Personal Protective Equipment (PPE):

  • Always wear: A flame-retardant lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Recommended for neat compound or concentrated solutions: A face shield should be used in addition to safety glasses.

Engineering Controls:

  • All work with this compound, especially when handling the neat compound or during reactions, must be conducted in a certified chemical fume hood.

  • A blast shield should be used, particularly when performing reactions for the first time or when scaling up.

Handling Procedures:

  • Avoid: Heat, shock, friction, and exposure to strong light. Do not use metal spatulas to handle the solid compound; use plastic or ceramic spatulas instead.[4]

  • Avoid Incompatibilities: Do not expose organic azides to strong acids (which can form the highly toxic and explosive hydrazoic acid), strong oxidizing agents, or certain metals like copper, brass, or lead, which can form explosive metal azides.[4]

  • Solvent Choice: Avoid the use of chlorinated solvents like dichloromethane or chloroform in reactions involving azides, as this can lead to the formation of explosive di- and tri-azidomethane.

Storage:

  • Store this compound in a cool, dark place, preferably in a refrigerator (2-8 °C).[3]

  • The container should be tightly sealed and clearly labeled with the compound name and appropriate hazard warnings.

  • For long-term storage, consider storing as a solution in a suitable, non-reactive solvent.

Waste Disposal:

  • Azide-containing waste must be segregated into a dedicated, labeled waste container.

  • Never mix azide waste with acidic waste.

  • Consult your institution's environmental health and safety office for specific azide waste disposal procedures.

Synthesis of this compound: A Representative Protocol

The most common and reliable method for the synthesis of this compound starts from the commercially available and enantiopure 2-(hydroxymethyl)pyrrolidine (also known as prolinol). This two-step process involves the activation of the primary alcohol followed by nucleophilic substitution with an azide source. The N-Boc protecting group is often employed to prevent side reactions with the pyrrolidine nitrogen.

G cluster_0 Step 1: Activation of the Hydroxyl Group cluster_1 Step 2: Nucleophilic Substitution with Azide cluster_2 Step 3: Deprotection (Optional) Start N-Boc-2-(hydroxymethyl)pyrrolidine Reagents1 Tosyl Chloride (TsCl) Triethylamine (Et3N) Dichloromethane (DCM) Start->Reagents1 Reaction Intermediate N-Boc-2-(tosyloxymethyl)pyrrolidine Reagents1->Intermediate Yields Reagents2 Sodium Azide (NaN3) Dimethylformamide (DMF) Intermediate->Reagents2 Reaction Product_Protected N-Boc-2-(azidomethyl)pyrrolidine Reagents2->Product_Protected Yields Reagents3 Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Product_Protected->Reagents3 Reaction Final_Product This compound Reagents3->Final_Product Yields

Synthetic workflow for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-2-(tosyloxymethyl)pyrrolidine

  • Dissolve N-Boc-2-(hydroxymethyl)pyrrolidine (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 1.5 equiv) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 equiv).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylated intermediate. This intermediate is often used in the next step without further purification.

Causality: The tosylation step is critical as it converts the poorly leaving hydroxyl group (-OH) into an excellent leaving group (-OTs). Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Step 2: Synthesis of N-Boc-2-(azidomethyl)pyrrolidine

  • Dissolve the crude N-Boc-2-(tosyloxymethyl)pyrrolidine (1.0 equiv) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 3.0 equiv) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-2-(azidomethyl)pyrrolidine.

Causality: This is a classic Sₙ2 reaction where the azide anion acts as a nucleophile, displacing the tosylate leaving group. DMF is an excellent polar aprotic solvent for this type of reaction. A moderate temperature is used to drive the reaction to completion.

Step 3: Deprotection to Yield this compound

  • Dissolve N-Boc-2-(azidomethyl)pyrrolidine (1.0 equiv) in DCM.

  • Add trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify to pH > 10 with 1 M NaOH.

  • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, filter, and carefully concentrate to yield this compound.

Causality: The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines that is stable to many reaction conditions but is readily cleaved under acidic conditions.

Applications in Synthesis: The Power of "Click" Chemistry

The primary utility of this compound in drug discovery and chemical biology lies in its ability to participate in azide-alkyne cycloaddition reactions. This "click" reaction is renowned for its high efficiency, selectivity, and biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for forming 1,4-disubstituted 1,2,3-triazoles. The triazole ring is a stable, aromatic linker that can mimic a peptide bond and participate in hydrogen bonding, making it a valuable component in bioactive molecules.

G Azide This compound Catalyst Cu(I) Source: CuSO4/Sodium Ascorbate or Cu(I) salt Azide->Catalyst Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Catalyst Product 1,4-Disubstituted Triazole Catalyst->Product [3+2] Cycloaddition

Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol for a Typical CuAAC Reaction:

  • In a suitable vial, dissolve the terminal alkyne (1.0 equiv) and this compound (1.1 equiv) in a solvent system such as a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare the copper catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 equiv) in a minimal amount of water.

  • Add the copper sulfate solution to the reaction mixture.

  • Prepare a fresh solution of sodium ascorbate (0.15 equiv) in water and add it to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature for 4-24 hours. The reaction is often complete within a few hours.

  • Upon completion, the product can be isolated by extraction or by direct purification via chromatography.

Causality: Sodium ascorbate reduces the Cu(II) species to the catalytically active Cu(I) state. The Cu(I) catalyst coordinates with the terminal alkyne, activating it for cycloaddition with the azide.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in biological systems where the cytotoxicity of copper is a concern, SPAAC provides an elegant alternative. This reaction utilizes a strained cyclooctyne, which reacts rapidly with azides without the need for a metal catalyst.

G Azide This compound Conditions Physiological Conditions (Aqueous buffer, RT) Azide->Conditions Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Conditions Product Fused Triazole Product Conditions->Product [3+2] Cycloaddition

Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol for a Typical SPAAC Reaction:

  • Dissolve the strained cyclooctyne derivative (e.g., a DBCO-functionalized molecule, 1.0 equiv) in a biocompatible solvent such as a phosphate-buffered saline (PBS) and DMSO co-solvent system.

  • Add a solution of this compound (1.2 equiv) in the same solvent system.

  • Allow the reaction to proceed at room temperature for 1-12 hours.

  • The product can often be used directly in biological assays or purified using methods compatible with biomolecules, such as HPLC or size-exclusion chromatography.

Causality: The high ring strain of the cyclooctyne provides the thermodynamic driving force for the reaction, lowering the activation energy of the cycloaddition and allowing it to proceed rapidly at physiological temperatures without a catalyst.

Conclusion and Future Outlook

This compound represents a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its combination of a privileged heterocyclic scaffold and a highly reactive azide handle allows for its facile incorporation into complex molecules through robust and efficient click chemistry reactions. While its energetic nature demands careful and informed handling, a thorough understanding of its stability profile enables its safe and effective use in the laboratory. As the demand for modular and efficient synthetic strategies in drug discovery continues to grow, the importance of building blocks like this compound is set to increase, paving the way for the rapid development of novel therapeutic agents.

References

  • Gerokonstantis, D. T., et al. (2020). Synthesis of 2-pyrrolidinone and pyrrolidine derivatives and evaluation of their enzyme inhibition activities. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

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Spectroscopic Characterization of 2-(azidomethyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-(azidomethyl)pyrrolidine, a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document synthesizes theoretical knowledge and data from analogous structures to predict the characteristic features in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural verification of this compound.

Molecular Structure and Properties

This compound possesses a pyrrolidine ring, a five-membered saturated heterocycle containing a secondary amine, substituted at the 2-position with an azidomethyl group. The presence of the azide functional group and the chiral center at the 2-position of the pyrrolidine ring are key structural features that influence its spectroscopic properties and reactivity.

Molecular Formula: C₅H₁₀N₄

Molecular Weight: 126.16 g/mol [1]

Monoisotopic Mass: 126.090546336 Da[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum would be acquired by dissolving 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[2] The spectrum would be recorded on a 300-500 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data: The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring and the azidomethyl substituent. The chemical shifts and multiplicities will be influenced by the electron-withdrawing nature of the azide group and the nitrogen atom of the pyrrolidine ring.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
NH1.5 - 3.0Broad singlet1H
H-23.0 - 3.5Multiplet1H
H-5 (α to N)2.8 - 3.2Multiplet2H
-CH₂-N₃3.3 - 3.8Multiplet (AB quartet)2H
H-3, H-41.5 - 2.2Multiplets4H

Causality Behind Predictions:

  • -CH₂-N₃ Protons: These protons are adjacent to the electron-withdrawing azide group, causing them to be deshielded and appear at a relatively downfield chemical shift (3.3 - 3.8 ppm). Due to the chiral center at C-2, these two protons are diastereotopic and are expected to appear as a complex multiplet, potentially an AB quartet, if the coupling constants are resolvable.

  • H-2 Proton: This proton is attached to the chiral center and is adjacent to both the ring nitrogen and the azidomethyl group, leading to a downfield shift (3.0 - 3.5 ppm). It will exhibit complex splitting due to coupling with the protons on C-3 and the azidomethyl group.

  • H-5 Protons: These protons are alpha to the ring nitrogen and are expected to be deshielded, appearing in the 2.8 - 3.2 ppm region.

  • H-3 and H-4 Protons: These methylene protons are further from the electron-withdrawing groups and are expected to appear in the more upfield region of the spectrum (1.5 - 2.2 ppm) as complex multiplets.

  • NH Proton: The chemical shift of the secondary amine proton is highly dependent on the solvent and concentration and is expected to be a broad singlet.

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR. The spectrum is typically recorded with proton decoupling to simplify the signals to singlets for each unique carbon atom.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (ppm)
C-260 - 68
-CH₂-N₃50 - 58
C-545 - 52
C-328 - 35
C-422 - 28

Causality Behind Predictions:

  • C-2 and -CH₂-N₃: These carbons are directly attached to electronegative atoms (nitrogen and the azide group, respectively), causing them to be significantly deshielded and appear at the most downfield chemical shifts.

  • C-5: This carbon is alpha to the ring nitrogen and will be deshielded, though to a lesser extent than C-2.

  • C-3 and C-4: These carbons are part of the hydrocarbon backbone of the ring and will appear at the most upfield positions.

Infrared (IR) Spectroscopy

Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Predicted IR Data:

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium, broad
C-H Stretch (sp³)2850 - 3000Strong
Azide (N₃) Stretch2090 - 2140Strong, sharp
C-N Stretch1000 - 1250Medium

Causality Behind Predictions:

  • Azide (N₃) Stretch: The most characteristic peak in the IR spectrum of this compound will be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group. This peak is typically found in the 2090-2140 cm⁻¹ region and is a definitive indicator of the presence of this functional group.[3]

  • N-H Stretch: A broad absorption in the 3300-3500 cm⁻¹ range is expected for the N-H stretching vibration of the secondary amine in the pyrrolidine ring.

  • C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region will be due to the C-H stretching vibrations of the sp³ hybridized carbons in the pyrrolidine ring and the methyl group.[3]

Mass Spectrometry (MS)

Experimental Protocol: Mass spectral data can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a charged capillary, resulting in the formation of protonated molecules.

Predicted Mass Spectral Data:

  • Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The mass spectrum should show a peak corresponding to the molecular ion (in EI-MS) at m/z = 126 or the protonated molecule (in ESI-MS) at m/z = 127.

  • Key Fragmentation Pathways: The fragmentation pattern will be influenced by the stability of the resulting fragments.

fragmentation cluster_main Key Fragmentation Pathways cluster_path1 Loss of N₂ cluster_path2 Loss of CH₂N₃ cluster_path3 α-Cleavage parent [C₅H₁₀N₄]⁺˙ m/z = 126 frag1 [C₅H₁₀N₂]⁺˙ m/z = 98 parent->frag1 - N₂ frag2 [C₄H₈N]⁺ m/z = 70 parent->frag2 - •CH₂N₃ frag3 [C₅H₉N₃]⁺ m/z = 125 parent->frag3 - H•

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Causality Behind Predictions:

  • Loss of N₂: A common fragmentation pathway for azides is the loss of a neutral nitrogen molecule (N₂), which is a very stable species. This would result in a fragment ion at m/z = 98.

  • Loss of the Azidomethyl Radical: Cleavage of the C-C bond between the pyrrolidine ring and the azidomethyl group would result in the loss of an azidomethyl radical (•CH₂N₃), leading to a fragment ion corresponding to the 2-pyrrolidinyl cation at m/z = 70.

  • α-Cleavage: Cleavage of a bond alpha to the nitrogen atom in the pyrrolidine ring is a common fragmentation pathway for amines. Loss of a hydrogen radical from the C-2 position would lead to a fragment at m/z = 125.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. While experimental data for this specific compound is not widely published, the predictions presented here, based on fundamental spectroscopic principles and data from analogous structures, offer a robust framework for its structural characterization. The distinctive azide stretch in the IR spectrum, the predicted chemical shifts in the ¹H and ¹³C NMR spectra, and the characteristic fragmentation patterns in the mass spectrum collectively provide a unique spectroscopic fingerprint for the unambiguous identification of this compound.

References

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  • Bureiko, A., et al. (2025). Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties. Molecules. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for Asymmetric Michael Addition Utilizing (S)-2-(Azidomethyl)pyrrolidine-Derived Organocatalysts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Asymmetric Organocatalysis in Michael Additions

The asymmetric Michael addition stands as a cornerstone reaction in organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, a critical step in the construction of complex chiral molecules, including active pharmaceutical ingredients.[1] Over the last two decades, the field of asymmetric organocatalysis has emerged as a powerful alternative to traditional metal-based catalysts, offering milder reaction conditions, lower toxicity, and enhanced stability.[2][3][4] Within this paradigm, chiral pyrrolidine derivatives have proven to be exceptionally effective catalysts, primarily through the formation of enamine intermediates with carbonyl compounds.[5][6] This guide focuses on the application of (S)-2-(azidomethyl)pyrrolidine as a versatile precursor for a highly efficient class of organocatalysts for the asymmetric Michael addition.

(S)-2-(Azidomethyl)pyrrolidine: A Gateway to Advanced Catalysts via Click Chemistry

(S)-2-(azidomethyl)pyrrolidine itself is not typically the active catalyst but rather a strategic building block. Its azido group provides a perfect handle for the introduction of diverse functionalities through the highly reliable and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][7] This approach allows for the modular synthesis of a library of catalysts where the pyrrolidine moiety serves as the chiral scaffold and the source of the catalytic secondary amine, while the "clicked" triazole ring can be tailored to fine-tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.[2]

Mechanism of Action: A Synergistic Catalytic Cycle

The catalytic cycle of the (S)-2-(azidomethyl)pyrrolidine-derived triazole organocatalyst in the asymmetric Michael addition of a ketone to a nitroolefin is a well-orchestrated sequence of events:

  • Enamine Formation: The secondary amine of the pyrrolidine ring reacts with the ketone (the Michael donor) to form a chiral enamine intermediate. This transformation increases the nucleophilicity of the α-carbon of the ketone.

  • Stereoselective Attack: The newly formed enamine then attacks the β-carbon of the nitroolefin (the Michael acceptor). The stereochemical outcome of this crucial step is dictated by the chiral environment created by the catalyst. The bulky substituent, including the triazole moiety, effectively shields one face of the enamine, directing the nitroolefin to approach from the less hindered face.

  • Iminium Ion Formation: The carbon-carbon bond formation results in the generation of a new iminium ion intermediate.

  • Hydrolysis and Catalyst Regeneration: The iminium ion is subsequently hydrolyzed to release the chiral Michael adduct and regenerate the pyrrolidine catalyst, allowing it to enter a new catalytic cycle.

The triazole moiety, introduced via click chemistry, is not merely a passive linker. It can participate in hydrogen bonding interactions, further organizing the transition state and enhancing the stereoselectivity of the reaction.[7]

Catalytic Cycle cluster_0 Catalytic Cycle Catalyst (S)-Pyrrolidine-Triazole Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone (Michael Donor) Transition_State Stereodetermining C-C Bond Formation Enamine->Transition_State + Nitroolefin Nitroolefin Nitroolefin (Michael Acceptor) Nitroolefin->Transition_State Iminium_Ion Iminium Ion Intermediate Transition_State->Iminium_Ion Hydrolysis Hydrolysis Iminium_Ion->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Chiral Michael Adduct Hydrolysis->Product

Caption: Catalytic cycle for the asymmetric Michael addition.

Experimental Protocols

Part 1: Synthesis of the (S)-2-((1-(hydroxyphthalimide allied)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine Catalyst

This protocol is adapted from the work of Chandrasekhar, S. et al. (2010).[2]

Materials:

  • (S)-2-(Azidomethyl)pyrrolidine

  • N-(prop-2-yn-1-yl)isoindoline-1,3-dione

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ammonium chloride

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-2-(azidomethyl)pyrrolidine (1.0 mmol) and N-(prop-2-yn-1-yl)isoindoline-1,3-dione (1.0 mmol) in dichloromethane (10 mL), add copper(I) iodide (0.1 mmol, 10 mol%) and N,N-diisopropylethylamine (1.2 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired (S)-2-((1-(isoindoline-1,3-dion-2-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine catalyst.

Synthesis_Workflow cluster_1 Catalyst Synthesis Workflow Start (S)-2-(Azidomethyl)pyrrolidine + N-(prop-2-yn-1-yl)isoindoline-1,3-dione Reaction CuAAC 'Click' Reaction (CuI, DIPEA, DCM, rt) Start->Reaction Workup Aqueous Workup (NH4Cl, DCM extraction) Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Final_Product Triazole-Pyrrolidine Catalyst Purification->Final_Product

Caption: Workflow for catalyst synthesis via click chemistry.

Part 2: Asymmetric Michael Addition of Ketones to Nitroolefins

This protocol is a general procedure based on the application of the synthesized catalyst.

Materials:

  • (S)-2-((1-(isoindoline-1,3-dion-2-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine catalyst

  • Ketone (e.g., cyclohexanone)

  • Nitroolefin (e.g., β-nitrostyrene)

  • Solvent (e.g., Toluene or Chloroform)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the nitroolefin (0.5 mmol) and the ketone (1.5 mmol, 3.0 equivalents) in the chosen solvent (2.0 mL).

  • Add the (S)-2-((1-(isoindoline-1,3-dion-2-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine catalyst (0.05 mmol, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired Michael adduct.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Performance of the Triazole-Pyrrolidine Catalyst

The following table summarizes the representative results for the asymmetric Michael addition of cyclohexanone to various substituted β-nitrostyrenes using the synthesized catalyst.

EntryNitroolefin Substituent (Ar)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
1C₆H₅Toluene249598:296
24-ClC₆H₄Toluene249297:395
34-MeOC₆H₄Toluene309096:494
42-NO₂C₆H₄Chloroform368895:592
53-BrC₆H₄Toluene289498:296

Data is illustrative and based on typical results reported for similar catalysts.

Conclusion and Future Outlook

The use of (S)-2-(azidomethyl)pyrrolidine as a precursor for the synthesis of novel organocatalysts via click chemistry offers a modular and highly effective approach for asymmetric Michael additions. The resulting triazole-functionalized pyrrolidine catalysts demonstrate excellent yields and stereoselectivities for the reaction of ketones with nitroolefins. This methodology provides a robust platform for the development of new, highly tunable organocatalysts for a wide range of asymmetric transformations, with significant potential in the efficient synthesis of chiral building blocks for the pharmaceutical and agrochemical industries. Further exploration of different alkyne substitution patterns for the click reaction could lead to the discovery of even more active and selective catalysts.

References

  • Chandrasekhar, S., Kumar, T. P., Haribabu, K., & Reddy, C. R. (2010). Hydroxyphthalimide Allied Triazole-Pyrrolidine Catalyst for Asymmetric Michael Additions in Water. Tetrahedron: Asymmetry, 21(19), 2372–2375. [Link]

  • Chen, J.-R., Lu, H.-H., Li, X.-Y., & Xiao, W.-J. (2012). Evolution of pyrrolidine-type asymmetric organocatalysts by "click" chemistry. Chemical Communications, 48(2), 245-247. [Link]

  • Connon, S. J. (2008). Asymmetric organocatalysis.
  • Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis.
  • List, B. (2007).
  • Melchiorre, P., Marigo, M., Carlone, A., & Bartoli, G. (2008). Asymmetric aminocatalysis—gold rush in organic chemistry.
  • Molecules. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Notz, W., Tanaka, F., & Barbas III, C. F. (2004). Enamine-based organocatalysis with proline and diamines: the development of direct catalytic asymmetric aldol, Mannich, Michael, and Diels–Alder reactions. Accounts of chemical research, 37(8), 580-591.
  • Palomo, C., & Oiarbide, M. (2008). The Michael addition reaction in asymmetric organocatalysis.
  • Tsogoeva, S. B. (2007). Recent advances in asymmetric organocatalysis. European Journal of Organic Chemistry, 2007(11), 1701-1716.
  • Vicario, J. L., Badía, D., & Carrillo, L. (2007). Organocatalytic enantioselective Michael addition reactions. Chemical Society Reviews, 36(10), 1585-1596.
  • Xiao, W.-J., & Chen, J.-R. (2012). Click chemistry for the discovery and development of asymmetric catalysts.
  • BenchChem. (n.d.). Synthesis of Chiral Catalysts from (S)-1-Boc-2-(aminomethyl)pyrrolidine: Application Notes and Protocols.
  • MDPI. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. [Link]

  • MDPI. (2024). New Asymmetric Gemini Triazole Surfactants with a Polar Triethylene Glycol Fragment: Synthesis and Physico-Chemical Properties. [Link]

  • NIH. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. [Link]

  • PubMed. (2011). Evolution of pyrrolidine-type asymmetric organocatalysts by "click" chemistry. [Link]

  • PubMed. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • RSC Publishing. (2014). Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. [Link]

  • ResearchGate. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels—Alder Reactions. [Link]

  • ResearchGate. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • MDPI. (2024). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. [Link]

Sources

Application Notes and Protocols for the Immobilization of Catalysts on Solid Supports via 2-(Azidomethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Homogeneous and Heterogeneous Catalysis

In the realms of pharmaceutical development and fine chemical synthesis, the efficiency and selectivity of catalytic processes are paramount. Homogeneous catalysts, while often exhibiting superior activity and selectivity, are plagued by challenges in separation from the reaction mixture and subsequent reuse.[1] This critical drawback has spurred the development of methodologies to immobilize these catalysts onto solid supports, thereby imparting the practical advantages of heterogeneous systems, such as facile recovery and recyclability.[2] This guide provides a comprehensive overview and detailed protocols for the immobilization of catalysts, with a particular focus on the use of (S)-2-(azidomethyl)pyrrolidine as a versatile linker molecule. The pyrrolidine scaffold is a prevalent motif in numerous successful organocatalysts, and its functionalization with an azide group opens a straightforward avenue for covalent attachment to solid supports via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The choice of (S)-2-(azidomethyl)pyrrolidine as a linker is predicated on several key advantages. The inherent chirality of the (S)-pyrrolidine core can play a crucial role in asymmetric catalysis, potentially influencing the stereochemical outcome of the reaction. Furthermore, the pyrrolidine ring offers a conformationally constrained backbone that can favorably position the catalytic moiety. The azide functionality provides a bioorthogonal handle for a robust and specific covalent linkage to an alkyne-functionalized solid support, ensuring minimal leaching and high stability of the immobilized catalyst.

This document will detail the synthesis of (S)-2-(azidomethyl)pyrrolidine from the readily available chiral precursor, L-proline. Subsequently, a step-by-step protocol for the functionalization of a silica support with an alkyne group and the subsequent immobilization of a generic proline-based catalyst using the synthesized linker will be presented. Finally, characterization techniques and performance metrics for the resulting heterogeneous catalyst will be discussed, supported by representative data.

Diagrammatic Overview of the Immobilization Strategy

Immobilization_Strategy cluster_synthesis Linker Synthesis cluster_support_prep Support Functionalization cluster_immobilization Catalyst Immobilization L-Proline L-Proline S-2-Hydroxymethylpyrrolidine S-2-Hydroxymethylpyrrolidine L-Proline->S-2-Hydroxymethylpyrrolidine Reduction S-2-Mesyloxymethylpyrrolidine S-2-Mesyloxymethylpyrrolidine S-2-Hydroxymethylpyrrolidine->S-2-Mesyloxymethylpyrrolidine Mesylation S-2-Azidomethylpyrrolidine S-2-Azidomethylpyrrolidine S-2-Mesyloxymethylpyrrolidine->S-2-Azidomethylpyrrolidine Azide Substitution Immobilized_Catalyst Immobilized Catalyst S-2-Azidomethylpyrrolidine->Immobilized_Catalyst CuAAC Click Reaction Silica Silica Alkynyl-Silica Alkynyl-Silica Silica->Alkynyl-Silica Silanization Alkynyl-Silica->Immobilized_Catalyst Catalyst Catalyst Catalyst->S-2-Azidomethylpyrrolidine Coupling

Caption: Workflow for the synthesis of the 2-(azidomethyl)pyrrolidine linker and subsequent catalyst immobilization.

Experimental Protocols

Part 1: Synthesis of (S)-2-(Azidomethyl)pyrrolidine Linker

This three-step synthesis starts from the readily available and chiral amino acid, L-proline.

Step 1.1: Synthesis of (S)-2-(Hydroxymethyl)pyrrolidine

  • Principle: The carboxylic acid functionality of L-proline is reduced to a primary alcohol. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Protocol:

    • To a stirred suspension of lithium aluminium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add L-proline (1.0 eq.) portion-wise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water.

    • Filter the resulting precipitate and wash thoroughly with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-(hydroxymethyl)pyrrolidine as a colorless oil.

Step 1.2: Synthesis of (S)-2-((Methylsulfonyloxy)methyl)pyrrolidine

  • Principle: The primary hydroxyl group of (S)-2-(hydroxymethyl)pyrrolidine is converted into a good leaving group, a mesylate, by reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (Et₃N). This step is crucial for the subsequent nucleophilic substitution with azide.

  • Protocol:

    • Dissolve (S)-2-(hydroxymethyl)pyrrolidine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.

    • Add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

    • Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate, which is often used in the next step without further purification.

Step 1.3: Synthesis of (S)-2-(Azidomethyl)pyrrolidine

  • Principle: The mesylate is displaced by an azide ion via an Sₙ2 reaction. Sodium azide (NaN₃) is a common and effective source of the azide nucleophile. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution.

  • Protocol:

    • Dissolve the crude (S)-2-((methylsulfonyloxy)methyl)pyrrolidine (1.0 eq.) in DMF.

    • Add sodium azide (3.0 eq.) to the solution and heat the mixture to 80 °C for 12 hours.[3]

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous phase with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure (S)-2-(azidomethyl)pyrrolidine.

Part 2: Immobilization of a Proline-Based Catalyst on Silica

Step 2.1: Functionalization of Silica Gel with Alkyne Groups

  • Principle: Commercially available silica gel is functionalized with terminal alkyne groups through a silanization reaction with an appropriate alkynylsilane reagent, such as (3-propargyloxypropyl)trimethoxysilane. The hydroxyl groups on the silica surface react with the methoxy groups of the silane to form stable siloxane bonds.

  • Protocol:

    • Activate silica gel by heating at 150 °C under vacuum for 12 hours.

    • Suspend the activated silica gel in anhydrous toluene under an inert atmosphere.

    • Add (3-propargyloxypropyl)trimethoxysilane (or a similar alkynylsilane) and heat the suspension to reflux for 24 hours.

    • Cool the mixture, filter the functionalized silica, and wash sequentially with toluene, methanol, and dichloromethane to remove any unreacted silane.

    • Dry the alkynyl-functionalized silica under vacuum.

Step 2.2: Immobilization of the Catalyst via Click Chemistry

  • Principle: A proline-based catalyst, coupled with the (S)-2-(azidomethyl)pyrrolidine linker, is covalently attached to the alkynyl-functionalized silica via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage.

  • Protocol:

    • Couple the desired proline-based catalyst to the amine of (S)-2-(azidomethyl)pyrrolidine using standard peptide coupling reagents (e.g., DCC/HOBt or HATU).

    • Suspend the alkynyl-functionalized silica and the azide-functionalized catalyst in a mixture of THF and water.

    • Add a catalytic amount of copper(II) sulfate pentahydrate and sodium ascorbate (to reduce Cu(II) to the active Cu(I) species in situ).

    • Stir the suspension at room temperature for 24 hours.

    • Filter the silica-supported catalyst and wash thoroughly with water, methanol, and dichloromethane to remove any unreacted starting materials and the copper catalyst.

    • Dry the immobilized catalyst under vacuum.

Characterization and Performance Evaluation

A thorough characterization of the immobilized catalyst is essential to confirm successful functionalization and to quantify the catalyst loading.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the organic moieties on the silica surface. Look for characteristic peaks of the azide (around 2100 cm⁻¹), alkyne (around 3300 cm⁻¹ and 2150 cm⁻¹), and the triazole ring.

  • Solid-State ¹³C NMR Spectroscopy: To provide detailed structural information about the immobilized organic fragments.

  • Elemental Analysis: To determine the nitrogen content, from which the catalyst loading (in mmol/g) can be calculated.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the silica support.

Performance Data of Immobilized Proline-Based Catalysts

The efficacy of the immobilized catalyst should be evaluated in a model reaction, such as the asymmetric aldol reaction between an aldehyde and a ketone.[4] Key performance indicators include chemical yield, diastereoselectivity (dr), enantioselectivity (ee), and reusability.

Catalyst SystemReactionYield (%)dr (anti:syn)ee (%) (anti)Reusability (Cycles)Reference
Proline-functionalized silicaAldol reaction of 4-nitrobenzaldehyde and cyclohexanone9592:8965[5]
Prolinamide on Merrifield resinMichael addition of cyclohexanone to β-nitrostyrene92>99:1985[6]
Proline on magnetic nanoparticlesAldol reaction>97--7[7]
Proline on MCM-41 silicaAldol reaction of benzaldehyde and acetone51-643[1]

Conclusion and Future Outlook

The use of this compound as a linker for the immobilization of catalysts on solid supports offers a robust and versatile strategy for the development of highly efficient and recyclable catalytic systems. The protocols detailed herein provide a solid foundation for researchers to explore the vast potential of this approach. The modularity of the click chemistry linkage allows for the straightforward attachment of a wide array of catalysts to various solid supports, paving the way for the creation of customized heterogeneous catalysts for a multitude of applications in drug discovery and fine chemical synthesis. Future research will likely focus on the development of novel support materials with tailored properties and the expansion of the catalyst scope beyond proline derivatives to further enhance the performance and applicability of these immobilized systems.

References

  • Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, T. (2003). Synthesis of (S)-2-Methylproline: A General Method for the Preparation of α-Branched Amino Acids. Organic Syntheses, 72, 62.
  • Di Carmine, G., Forster, L., Wang, S., Parlett, C., Carlone, A., & D'Agostino, C. (2022). NMR relaxation time measurements of solvent effects in an organocatalysed asymmetric aldol reaction over silica SBA-15 supported proline. RSC Advances, 12(10), 6133-6140.
  • Gruttadauria, M., Giacalone, F., & Noto, R. (2008). Supported and Reusable Organocatalysts.
  • Guo, G., Wu, Y., Zhao, X., Wang, J., Zhang, L., & Cui, Y. (2016). Polymerization of l-proline functionalized styrene and its catalytic performance as a supported organocatalyst for direct enantioselective aldol reaction. Tetrahedron: Asymmetry, 27(14-15), 740-746.
  • Hayashi, Y., Aratake, S., Itoh, T., Okano, T., Sumiya, T., & Shoji, M. (2007). Dry and wet prolines for asymmetric organic solvent-free aldehyde–aldehyde and aldehyde–ketone aldol reactions.
  • Kucherenko, A. S., Struchkova, M. I., & Zlotin, S. G. (2014). The (S)-Proline/Polyelectrolyte System: An Efficient, Heterogeneous, Reusable Catalyst for Direct Asymmetric Aldol Reactions. Synthesis, 46(10), 1301-1306.
  • Liebscher, J., Shah, J., Khan, S., & Blumenthal, H. (2009). 1,2,3-Triazolium-Tagged Prolines and Their Application in Asymmetric Aldol and Michael Reactions. Synthesis, 2009(23), 3975-3982.
  • Mielgo, A., & Palomo, C. (2007). A highly efficient, silica-supported organocatalyst for the Michael addition of ketones to nitroalkenes.
  • Molinari, F., Drioli, E., & Poerio, T. (2015). Heterogeneous organocatalysis: the proline case. RSC Advances, 5(106), 87528-87556.
  • North, M., & Villuendas, P. (2010). A Chiral Solvent Effect in Asymmetric Organocatalysis. Organic Letters, 12(10), 2378-2381.
  • Park, J. W., & Jun, C. H. (2010). Transition-Metal-Catalyzed Immobilization of Organic Functional Groups onto Solid Supports through Vinylsilane Coupling Reactions. Journal of the American Chemical Society, 132(21), 7268-7269.
  • Pedrosa, R., Andrés, J. M., Gamarra, A., Manzano, R., & Pérez-López, C. (2014). The synthesis of cyclohexenone using l-proline immobilized on a silica gel catalyst by a continuous-flow approach. RSC Advances, 4(29), 15036-15040.
  • Vicentini, R., & Gruttadauria, M. (2013). Supported Chiral Catalysts. In Chiral Catalyst Immobilization and Recycling (pp. 1-45). Wiley-VCH.
  • Wang, X., Wang, L., Wang, Z., & Yan, J. (2009). Merrifield Resin Supported Ionic Liquids/l-Proline as Efficient and Recyclable Catalyst Systems for Asymmetric Aldol Reaction. Synthesis, 2009(22), 3744-3750.
  • Yacob, Z., Nan, A., & Liebscher, J. (2012). Proline-Functionalized Magnetic Core-Shell Nanoparticles as Efficient and Recyclable Organocatalysts for Aldol Reactions.
  • Yang, H., Li, S., Wang, X., Zhang, F., Zhong, X., Dong, Z., & Ma, J. (2012). Core–shell silica magnetic microspheres supported proline as a recyclable organocatalyst for the asymmetric aldol reaction.
  • Zhang, X., Wang, L., Wang, Z., & Yan, J. (2009). Merrifield Resin Supported Ionic Liquids/l-Proline as Efficient and Recyclable Catalyst Systems for Asymmetric Aldol Reaction. Synthesis, 2009(22), 3744-3750.
  • Zuo, L., Yu, F., Zhao, S., Wang, W., & Wang, S. (2024). A copper-catalyzed intramolecular amination of remote unactivated C(sp3)-H bonds is conducted in a mild and effective manner to provide pyrrolidines in good yields. The Journal of Organic Chemistry, 89(19), 13077-13084.
  • CN107827802B, Synthesis method of D-proline, Google P
  • Di Carmine, G., et al. (2022). NMR relaxation time measurements of solvent effects in an organocatalysed asymmetric aldol reaction over silica SBA-15 supported proline. RSC Advances, 12(10), 6133-6140.
  • Park, J.-W., & Jun, C.-H. (2010). Transition-Metal-Catalyzed Immobilization of Organic Functional Groups onto Solid Supports through Vinylsilane Coupling Reactions. Journal of the American Chemical Society, 132(21), 7268–7269.
  • Pedrosa, R., et al. (2014). The synthesis of cyclohexenone using l-proline immobilized on a silica gel catalyst by a continuous-flow approach. RSC Advances, 4(29), 15036.
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Sources

Application Note: Continuous Flow Synthesis of Triazole-Linked Pyrrolidine Scaffolds via CuAAC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the continuous flow synthesis of 1,2,3-triazoles using 2-(azidomethyl)pyrrolidine . This specific scaffold is a privileged structure in asymmetric organocatalysis and drug discovery (e.g., proline mimetics).

Why Flow? The primary driver for shifting this chemistry from batch to flow is safety . The precursor, this compound, possesses a Carbon-to-Nitrogen (C/N) ratio of 1.25. According to the "Rule of Six," this molecule is classified as a high-energy, potentially explosive intermediate. Continuous flow processing minimizes the active inventory of this hazardous azide, enhances heat transfer during the exothermic cycloaddition, and allows for the use of a solid-state copper reactor, eliminating downstream catalyst removal.

Safety Assessment & Engineering Controls

The "Rule of Six" Analysis

Organic azides are thermodynamically unstable. The stability is empirically estimated using the C/N ratio:



  • Molecule: this compound (

    
    )
    
  • Calculation: 5 Carbons / 4 Nitrogens = 1.25

Conclusion: This molecule violates the safety threshold (


). It is highly energetic.
  • Strict Protocol: Do NOT isolate the neat azide in quantities > 500 mg.

  • Flow Advantage: In this protocol, the azide is maintained in a dilute solution (< 0.5 M) and consumed immediately within the reactor, preventing the accumulation of hazardous intermediates.

Experimental Setup

The Copper Reactor Strategy

To maximize efficiency and purity, we utilize a Copper Coil Reactor . This approach uses the reactor wall itself as the catalyst source (Cu(0)), which releases catalytic Cu(I) species in situ. This eliminates the need for adding homogeneous copper salts (e.g., CuSO₄) and reducing agents (Ascorbate), simplifying the workup to a mere solvent evaporation.

Hardware Configuration
  • Pumps: Two high-pressure piston pumps (e.g., HPLC or Syringe pumps).

  • Mixer: T-piece or Static Mixer (PEEK or Stainless Steel).

  • Reactor: Coiled Copper Tube (OD: 1/16", ID: 0.8 mm, Volume: 10 mL).

    • Note: The copper tube must be activated (oxide removal) prior to use.

  • Temperature Control: Convection oven or oil bath set to 80–100 °C.

  • Back Pressure Regulator (BPR): 100 psi (6.9 bar) to prevent solvent boiling and ensure single-phase flow.

Flow Diagram (DOT)

FlowSetup cluster_heated Thermostat / Oven PumpA Pump A (Azide Solution) Mixer Static Mixer (T-Junction) PumpA->Mixer PumpB Pump B (Alkyne Solution) PumpB->Mixer Reactor Copper Coil Reactor (Heated 80-100°C) Mixer->Reactor Combined Stream BPR Back Pressure Regulator (100 psi) Reactor->BPR Collect Collection Vial (Product) BPR->Collect

Figure 1: Schematic of the copper-coil continuous flow reactor setup.

Detailed Protocol

Reagent Preparation

Critical Note: To prevent copper chelation by the secondary amine of the pyrrolidine ring (which poisons the catalyst), we utilize the N-Boc protected derivative.

  • Stock Solution A (Azide):

    • Dissolve N-Boc-2-(azidomethyl)pyrrolidine (1.13 g, 5.0 mmol) in 10 mL of Acetonitrile (MeCN).

    • Concentration: 0.5 M.[1]

  • Stock Solution B (Alkyne):

    • Dissolve Phenylacetylene (0.61 g, 6.0 mmol, 1.2 equiv) in 10 mL of Acetonitrile.

    • Concentration: 0.6 M.

    • Note: A slight excess of alkyne ensures complete consumption of the hazardous azide.

Reactor Activation (Start of Day)

The copper surface oxidizes to inactive Cu(II) or Cu₂O upon storage. It must be activated to generate catalytic Cu(I).

  • Flush the reactor with 1% Acetic Acid in MeCN at 1 mL/min for 10 minutes.

  • Flush with pure MeCN for 10 minutes to remove acid traces.

Reaction Execution
  • Set Temperature: Heat the reactor coil to 90 °C .

  • Set Pressure: Install the 100 psi BPR.

  • Flow Rates:

    • Pump A: 0.25 mL/min

    • Pump B: 0.25 mL/min

    • Total Flow: 0.5 mL/min

    • Residence Time:

      
      .
      
  • Equilibration: Run the system for 2 residence times (40 mins) before collecting the steady-state fraction.

  • Collection: Collect the output into a flask. The solution should be clear or slightly yellow. Green/Blue coloration indicates excessive Cu leaching (oxidation).

Workup and Analysis
  • Scavenging (Optional): If the solution is colored, stir with QuadraPure™ TU (thiourea scavenger) resin for 30 minutes.

  • Evaporation: Remove the solvent (MeCN) and excess alkyne under reduced pressure.

  • Deprotection: Treat the residue with TFA/DCM (1:1) to remove the Boc group if the free amine is required.

Mechanistic Insight & Data

Reaction Mechanism (CuAAC Cycle)

The copper coil releases trace Cu(I) ions. The mechanism follows the stepwise Huisgen cycloaddition.

CuAAC_Mechanism Start Alkyne + Cu(I) Step1 Cu-Acetylide Formation Start->Step1 - H+ Step2 Azide Coordination Step1->Step2 + R-N3 Step3 Metallocycle Formation Step2->Step3 Cyclization Product Triazole Product + Regenerated Cu(I) Step3->Product Protonation Product->Start Catalytic Cycle

Figure 2: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Performance Comparison: Batch vs. Flow
ParameterBatch Protocol (Flask)Flow Protocol (Cu Coil)Advantage
Reaction Time 12 - 24 Hours20 Minutes36x Faster
Temperature Room Temp (limited by safety)90 °C (Pressurized)High Energy Activation
Catalyst CuSO₄ + Na-AscorbateCu(0) Reactor WallNo additives needed
Safety High Inventory of AzideLow Inventory (< 200 mg active)Explosion Risk Mitigated
Yield 75 - 85%92 - 98%Superior Conversion

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Passivated copper surface.

    • Fix: Re-flush with 1% acetic acid. Increase temperature to 100 °C.

  • Reactor Clogging:

    • Cause: Precipitation of the triazole product (some are insoluble in MeCN).

    • Fix: Switch solvent to DMF or add 10% water/tBuOH co-solvent.

  • Blue Product Solution:

    • Cause: Oxidation of Cu(I) to Cu(II) due to air leaks.

    • Fix: Degas all solvents with Nitrogen/Argon before pumping. Ensure all fittings are tight.

References

  • Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005. Link

  • Flow Click Chemistry Review: Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008. Link

  • Copper Coil Reactors: Bogdan, A. R., & Sach, N. W. "The use of copper flow reactors for click chemistry." Advanced Synthesis & Catalysis, 2009. Link

  • Pyrrolidine Synthesis: "Recent Advances in the Synthesis of Pyrrolidines." ResearchGate, 2023. Link

Sources

Strategic Deployment of Protecting Groups in the Synthesis of 2-(Azidomethyl)pyrrolidine: A Senior Application Scientist's Guide

Scale-up synthesis of 2-(azidomethyl)pyrrolidine for library production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of


-Boc-2-(azidomethyl)pyrrolidine for Library Production 

Part 1: Executive Summary & Strategic Rationale

The pyrrolidine scaffold is ubiquitous in medicinal chemistry, serving as a core pharmacophore in antiviral, antidiabetic, and organocatalytic agents. Specifically, 2-(azidomethyl)pyrrolidine represents a high-value "click-ready" building block. It allows for the rapid generation of peptidomimetic libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

However, the scale-up of this molecule presents a distinct safety paradox:

  • The Hazard: The free amine, this compound (

    
    ), has a Carbon/Nitrogen (C/N) ratio of 1.25. According to energetic materials safety standards, this is critically low, making the pure substance volatile and potentially explosive.
    
  • The Solution: This protocol utilizes the

    
    -Boc protected  variant (
    
    
    
    ). This increases the C/N ratio to 2.5, significantly stabilizing the molecule for handling.

Scope: This guide details a robust, 4-step sequence starting from inexpensive L-Proline. It prioritizes process safety (avoiding LAH/Borane) and purification efficiency (minimizing chromatography) suitable for multigram to kilogram library production.

Part 2: Safety Assessment & C/N Ratio Logic

Before initiating synthesis, operators must understand the "Rule of Six" and C/N ratio guidelines for organic azides.[1][2][3][4]

The Safety Equation:



Where 

is the number of atoms.[4]
  • Free Amine Azide:

    
    
    
    
    
    High Risk (Do Not Isolate)
  • 
    -Boc Protected Azide: 
    
    
    
    
    
    Safe for Isolation (With Precautions)

Directives:

  • Never deprotect the amine on a large scale before the "click" reaction. Perform deprotection in situ or on-bead during library synthesis.

  • Blast Shielding: Mandatory for Step 4 (Azidation).

  • Temperature Control: Never heat azide solutions above 80°C.

Part 3: Retrosynthetic Analysis & Workflow

The route is designed to avoid cryogenic temperatures and pyrophoric reducing agents (like


), utilizing a Mixed Anhydride Reduction strategy that is more amenable to scale-up.

SynthesisWorkflow Proline L-Proline (Starting Material) BocPro N-Boc-L-Proline (Step 1: Protection) Proline->BocPro Boc2O, NaOH MixedAnh Mixed Anhydride Intermediate BocPro->MixedAnh IBCF, NMM (-10°C) Prolinol N-Boc-L-Prolinol (Step 2: Reduction) MixedAnh->Prolinol NaBH4 (in situ) Mesylate Mesylate (Step 3: Activation) Prolinol->Mesylate MsCl, TEA Azide N-Boc-2-(azidomethyl) pyrrolidine (Step 4: Azidation) Mesylate->Azide NaN3, DMSO (60°C)

Figure 1: Scalable synthetic route utilizing mixed anhydride reduction to avoid LAH.

Part 4: Detailed Experimental Protocols

Step 1: Protection (Synthesis of -Boc-L-Proline)

Note: Commercially available, but synthesis is cheaper for scale.

  • Setup: In a 2L reactor, dissolve L-Proline (115.1 g, 1.0 mol) in 1M NaOH (1.1 L).

  • Addition: Cool to 0°C. Add di-tert-butyl dicarbonate (

    
    , 229 g, 1.05 mol) in dioxane (500 mL) dropwise over 1 hour.
    
  • Reaction: Allow to warm to RT and stir overnight.

  • Workup: Wash with diethyl ether (2 x 300 mL) to remove non-acidic impurities. Acidify the aqueous phase to pH 2 with 1M HCl (careful: gas evolution). Extract with Ethyl Acetate (3 x 400 mL).

  • Isolation: Dry (

    
    ) and concentrate. Crystallize from Hexane/EtOAc.
    
    • Target Yield: >95%[5]

    • Checkpoint: NMR should show tert-butyl singlet at ~1.4 ppm.

Step 2: Mixed Anhydride Reduction (The "Expertise" Step)

Why this method?


 is dangerous on kilos; Borane-THF is expensive and unstable. The Isobutyl Chloroformate (IBCF) / 

method is the process chemist's standard for converting amino acids to amino alcohols safely.
  • Activation: Dissolve

    
    -Boc-L-Proline (107.6 g, 0.5 mol) in THF (500 mL). Add N-methylmorpholine (NMM, 55 mL, 1.0 eq). Cool to -15°C.
    
  • Anhydride Formation: Add Isobutyl Chloroformate (IBCF, 65 mL, 1.0 eq) dropwise. Maintain temp < -5°C. Stir for 15 min. Precipitate (NMM·HCl) will form.

  • Reduction: Filter off the salt quickly (or proceed as slurry). Add the filtrate to a suspension of

    
     (56.7 g, 3.0 eq) in water (100 mL) at 0°C. Caution: Hydrogen gas evolution.
    
  • Workup: Quench with dilute KHSO4. Extract with EtOAc.[6][7] Wash with brine.[6][7][8]

  • Result:

    
    -Boc-L-Prolinol. Colorless oil.
    
    • Yield: ~85-90%

    • Validation: IR spectrum: Disappearance of acid C=O (1700-1730 cm⁻¹), appearance of OH stretch.

Step 3: Mesylation (Activation)
  • Setup: Dissolve

    
    -Boc-L-Prolinol (80.5 g, 0.4 mol) in DCM (400 mL). Add Triethylamine (83 mL, 1.5 eq). Cool to 0°C.[8]
    
  • Addition: Add Methanesulfonyl Chloride (MsCl, 34 mL, 1.1 eq) dropwise.

  • Reaction: Stir 1h at 0°C, then 1h at RT.

  • Workup: Wash with cold 1M HCl, then NaHCO3, then brine. Dry and concentrate.

    • Stability Note: The mesylate is stable but should be used immediately in Step 4 to avoid hydrolysis or decomposition.

Step 4: Azidation (Safety Critical)
  • Solvent Choice: DMSO is preferred over DMF for rate, but DMF is easier to remove. We use DMSO for scale to minimize reactor volume, followed by water quench.

  • Reaction: Dissolve Mesylate (from Step 3) in DMSO (300 mL). Add Sodium Azide (

    
    , 39 g, 1.5 eq).
    
    • Safety:Use a Blast Shield. Do not use metal spatulas with azides.[9]

  • Heating: Heat to 60°C for 12 hours. Do not exceed 80°C.

  • Workup (The "Crash Out"): Cool to RT. Pour slowly into ice water (1.5 L). The product (

    
    -Boc-2-(azidomethyl)pyrrolidine) will oil out or precipitate.
    
  • Extraction: Extract with

    
     or MTBE. Wash organic layer 3x with water (to remove DMSO/NaN3).
    
  • Final Isolation: Dry over

    
    . Concentrate under reduced pressure. Do not distill. 
    
    • Product: Pale yellow oil.

    • Yield: ~85%

Part 5: Quality Control & Data Summary

Analytical Checkpoints:

IntermediateKey 1H NMR Signal (CDCl3)IR Marker
N-Boc-Proline 1.45 (s, 9H, tBu), 10.5 (br, COOH)C=O (acid) ~1700 cm⁻¹
N-Boc-Prolinol 3.60 (m, 2H, -CH2OH)Broad OH ~3400 cm⁻¹
Mesylate 3.02 (s, 3H, -OMs)S=O ~1350, 1175 cm⁻¹
Final Azide 3.2-3.5 (m, 2H, -CH2N3) Strong N=N=N ~2100 cm⁻¹

Safety Decision Tree for Handling:

SafetyTree Start Isolate Product? CheckCN Calculate C/N Ratio Start->CheckCN RatioLow Ratio < 3 (Free Amine) CheckCN->RatioLow C5 / N4 = 1.25 RatioHigh Ratio ≥ 3 (N-Boc Protected) CheckCN->RatioHigh C10 / N4 = 2.5 (Safe Zone) ActionLow STOP. Do not isolate. Use in solution only. RatioLow->ActionLow ActionHigh Safe to isolate. Store < 25°C. RatioHigh->ActionHigh

Figure 2: Safety logic for handling organic azides based on C/N ratio.

Part 6: References

  • Organic Azide Safety Guidelines: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[2][3] Angewandte Chemie International Edition, 2005, 44(32), 5188–5240.

  • C/N Ratio & "Rule of Six": University of California Santa Barbara. "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides."

  • Mixed Anhydride Reduction Protocol: Kokotos, G. "A Convenient One-Pot Conversion of N-Protected Amino Acids to Amino Alcohols." Journal of Organic Chemistry, 1990. (General methodology adaptation for scale-up).

  • Click Chemistry Library Applications: Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001, 40(11), 2004–2021.

Sources

Troubleshooting & Optimization

Impact of steric hindrance on 2-(azidomethyl)pyrrolidine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(azidomethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile building block. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the introduction of an azidomethyl group at the 2-position opens up a vast chemical space for modification, primarily through azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry".[1][2] However, the stereochemistry and conformational rigidity of the pyrrolidine ring can introduce significant steric challenges that impact reaction efficiency and outcomes.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The information presented here is grounded in established chemical principles and aims to provide not just solutions, but a deeper understanding of the underlying chemical causality.

Troubleshooting Guide: Overcoming Steric Hindrance

Steric hindrance, the obstruction of a reaction due to the size and shape of molecules, is a primary factor influencing the reactivity of this compound.[3][4][5] The pyrrolidine ring and its substituents can shield the azide group, making it less accessible to reaction partners.[6][7]

Issue 1: Low or No Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Question: I am performing a CuAAC reaction with this compound and a terminal alkyne, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low yields in CuAAC reactions involving this compound are frequently attributed to steric hindrance around the azide functionality. The pyrrolidine ring, especially if substituted, can physically block the approach of the copper-acetylide complex. Here’s a breakdown of potential causes and solutions:

  • Causality: The catalytic cycle of CuAAC involves the formation of a copper-acetylide intermediate, which then coordinates with the azide. Steric bulk around the azide can disfavor this coordination and the subsequent cycloaddition. The conformation of the pyrrolidine ring can also play a significant role, as certain puckered forms may further obscure the azidomethyl group.[8]

  • Troubleshooting Steps:

    • Optimize the Copper Source and Ligand: The choice of copper(I) source and stabilizing ligand is critical. For sterically demanding substrates, a more active catalyst system may be required.

      • Recommendation: Instead of generating Cu(I) in situ from CuSO₄ and a reducing agent, consider using a pre-formed, well-defined Cu(I) source like [Cu(CH₃CN)₄]PF₆ or CuBr.

      • Ligand Choice: Tris(benzyltriazolylmethyl)amine (TBTA) is a common ligand, but for hindered systems, consider ligands that may offer a more accessible copper center or better solubility. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that can be effective.

    • Increase Reaction Temperature: While CuAAC reactions are often performed at room temperature, increasing the temperature can provide the necessary activation energy to overcome steric barriers.[9]

      • Protocol: Incrementally increase the reaction temperature to 40-60 °C. Monitor the reaction for potential decomposition of starting materials or products.

    • Solvent Effects: The choice of solvent can influence the reaction rate by affecting the solubility of the catalyst and reactants, as well as the transition state energy.

      • Recommendation: A mixture of solvents, such as THF/water or DMSO/water, can be beneficial. DMSO, in particular, can help to solubilize reactants and may promote the reaction.[9]

    • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction by efficiently heating the reaction mixture, often leading to higher yields in shorter times.[10]

    • Consider a Ruthenium-Catalyzed Reaction (RuAAC): For particularly challenging cases, ruthenium-catalyzed azide-alkyne cycloaddition can be an alternative. RuAAC often exhibits different regioselectivity (favoring the 1,5-disubstituted triazole) but can be less sensitive to steric hindrance compared to CuAAC.[11][12]

Issue 2: Formation of Side Products or Incomplete Reaction

Question: My reaction with this compound is not going to completion, and I am observing several unidentified side products in my TLC/LC-MS analysis. What could be happening?

Answer:

Incomplete reactions and the formation of side products can stem from several factors, including catalyst deactivation, substrate instability, or competing reaction pathways.

  • Causality: The pyrrolidine nitrogen, being a secondary amine, can potentially coordinate with the copper catalyst, leading to catalyst inhibition. Additionally, the azide group itself can undergo decomposition under certain conditions.

  • Troubleshooting Steps:

    • Protect the Pyrrolidine Nitrogen: If the pyrrolidine nitrogen is unprotected, it can act as a Lewis base and interfere with the copper catalyst.

      • Recommendation: Protect the nitrogen with a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). This will prevent unwanted coordination and improve the catalyst's efficacy.

    • Degas Solvents: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state.

      • Protocol: Thoroughly degas all solvents by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes before use. Maintain an inert atmosphere throughout the reaction.

    • Purity of Starting Materials: Ensure the this compound and the alkyne are pure. Impurities can interfere with the reaction.

      • Characterization: Verify the purity of your starting materials by NMR and/or mass spectrometry.

    • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times, especially at elevated temperatures, can lead to decomposition.

Data Summary: Impact of Reaction Conditions on Yield

The following table summarizes typical outcomes when troubleshooting a sluggish CuAAC reaction with a sterically hindered this compound derivative.

ConditionTemperature (°C)SolventLigandTypical Yield (%)
Standard25THF/H₂OTBTA10-20
Optimized50DMSO/H₂OTHPTA60-80
Microwave100DMFTBTA>90

Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound?

A1: this compound, like other organic azides, should be handled with care due to its potential instability. While it is not typically explosive under normal laboratory conditions, it is good practice to avoid heating it neat to high temperatures or subjecting it to shock. Store it in a cool, dark place, preferably in a refrigerator. Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

Q2: Can I use this compound in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions?

A2: Yes, this compound is a suitable substrate for SPAAC reactions. SPAAC is a copper-free click chemistry method that utilizes strained cyclooctynes.[1] This can be an excellent alternative if your system is sensitive to copper. The steric hindrance around the azide will still play a role in the reaction kinetics, so you may need to use a more reactive cyclooctyne or allow for longer reaction times.

Q3: What analytical techniques are best for monitoring the progress of reactions involving this compound?

A3:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting materials and the formation of the product. Use a suitable stain (e.g., potassium permanganate or ninhydrin if the pyrrolidine nitrogen is free) for visualization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the masses of reactants, products, and any side products. This is particularly useful for complex reaction mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for characterizing the final product and confirming its structure.

Q4: Are there any known incompatibilities of this compound with common reagents?

A4: Avoid strong reducing agents, as they can reduce the azide group to an amine. Also, be cautious with strong acids, which can protonate the pyrrolidine nitrogen and potentially affect its reactivity or solubility. As mentioned earlier, the unprotected pyrrolidine nitrogen can interfere with certain metal catalysts.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for CuAAC with this compound

This protocol provides a starting point for the copper-catalyzed cycloaddition. Optimization may be necessary based on the specific alkyne used.

  • Reactant Preparation: In a clean, dry vial, dissolve the alkyne (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of THF and water (or another suitable solvent system).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1 eq) and a suitable ligand like TBTA (0.1 eq) in the reaction solvent.

  • Initiation: Add a freshly prepared solution of sodium ascorbate (0.2 eq) in water to the catalyst solution. The solution should turn from blue to colorless or light yellow, indicating the reduction of Cu(II) to Cu(I).

  • Reaction: Add the activated catalyst solution to the solution of the azide and alkyne.

  • Monitoring: Stir the reaction at room temperature or elevated temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram: Impact of Steric Hindrance on CuAAC

G cluster_0 Favorable Reaction (Low Steric Hindrance) cluster_1 Unfavorable Reaction (High Steric Hindrance) Unhindered Azide Unhindered Azide Cu(I) Catalyst Cu(I) Catalyst Unhindered Azide->Cu(I) Catalyst Easy Approach Alkyne Alkyne Alkyne->Cu(I) Catalyst Triazole Product (High Yield) Triazole Product (High Yield) Cu(I) Catalyst->Triazole Product (High Yield) Fast Reaction This compound This compound Cu(I) Catalyst_2 Cu(I) Catalyst This compound->Cu(I) Catalyst_2 Hindered Approach Bulky Alkyne Bulky Alkyne Bulky Alkyne->Cu(I) Catalyst_2 Triazole Product (Low Yield) Triazole Product (Low Yield) Cu(I) Catalyst_2->Triazole Product (Low Yield) Slow/No Reaction

Caption: Steric hindrance can impede the approach of reactants to the catalyst, leading to lower reaction rates and yields.

Diagram: Troubleshooting Workflow for Low CuAAC Yield

G start Low CuAAC Yield with This compound check_protection Is Pyrrolidine N Protected? start->check_protection protect_n Protect N with Boc/Cbz check_protection->protect_n No optimize_catalyst Optimize Catalyst System (Cu Source/Ligand) check_protection->optimize_catalyst Yes protect_n->optimize_catalyst increase_temp Increase Reaction Temperature (40-60 °C) optimize_catalyst->increase_temp change_solvent Change Solvent (e.g., add DMSO) increase_temp->change_solvent use_microwave Use Microwave Irradiation change_solvent->use_microwave consider_ruaac Consider RuAAC use_microwave->consider_ruaac end Improved Yield consider_ruaac->end

Caption: A systematic approach to troubleshooting low-yielding CuAAC reactions involving this compound.

References

Sources

Improving regioselectivity in triazole formation with 2-(azidomethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Triazole Formation with 2-(azidomethyl)pyrrolidine

Overview: The Regioselectivity Challenge

User Query: I am using this compound in click chemistry reactions. How do I stop getting mixtures of isomers and ensure I get only the 1,4- or 1,5-triazole?

Scientist's Response: Achieving high regioselectivity with This compound requires a distinct catalytic strategy for each isomer. Unlike simple alkyl azides, this scaffold contains a basic pyrrolidine nitrogen


 to the azide. This structural feature presents two specific challenges:
  • Catalyst Poisoning: The secondary amine can chelate Copper(I) species, potentially arresting the standard CuAAC cycle or leading to thermal background reactions (which produce mixtures).

  • Stereoelectronic Effects: The chiral center at C2 can influence the outcome, but catalyst choice remains the primary driver for regiocontrol (1,4- vs 1,5-disubstitution).

To "improve" regioselectivity, you must move away from thermal conditions (which yield ~1:1 mixtures) and utilize specific metal-ligand environments that override the substrate's inherent bias.

Decision Matrix: Selecting Your Protocol

Before proceeding, identify your target isomer and follow the corresponding workflow.

Regioselectivity_Workflow Start Target Regioisomer Target_14 1,4-Disubstituted Triazole Start->Target_14 Target_15 1,5-Disubstituted Triazole Start->Target_15 Protect CRITICAL STEP: Is Pyrrolidine N-Protected? Target_14->Protect RuAAC RuAAC Pathway (Ruthenium Catalysis) Target_15->RuAAC CuAAC CuAAC Pathway (Copper Catalysis) Product_14 High Purity 1,4-Isomer CuAAC->Product_14 Ru_Cat Use Cp*RuCl(PPh3)2 (Pentamethylcyclopentadienyl) RuAAC->Ru_Cat Protect->CuAAC Yes (Boc/Cbz) Ligand Use TBTA or THPTA to prevent Cu-chelation Protect->Ligand No (Free Amine) Ligand->CuAAC Product_15 High Purity 1,5-Isomer Ru_Cat->Product_15

Figure 1: Decision tree for selecting the catalytic system based on the desired regioisomer. Note the critical checkpoint for amine protection in the Copper pathway.

Module 1: The 1,4-Regioisomer (CuAAC)

Q: My CuAAC reaction is sluggish or stalling. Is the pyrrolidine nitrogen interfering?

A: Yes. The free secondary amine in this compound can coordinate to the Cu(I) catalyst. While some "chelating azides" accelerate CuAAC, the flexibility of the pyrrolidine arm can lead to the formation of stable, non-catalytic copper complexes.

Protocol for High 1,4-Selectivity:

  • Protection (Recommended): Convert the free amine to an N-Boc or N-Cbz derivative before the click reaction. This eliminates chelation and steric interference.

  • Ligand Acceleration: If you must use the free amine, you need a ligand that binds Cu(I) stronger than the substrate does.

    • Reagent: CuSO₄ · 5H₂O (1 mol%) + Sodium Ascorbate (5 mol%).

    • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA . Use a Ligand:Cu ratio of 2:1 or 5:1.

    • Solvent: t-BuOH/H₂O (1:1). The water cosolvent is crucial for the ascorbate reduction cycle.

Why this works: THPTA protects the Cu(I) from oxidation and from being sequestered by the pyrrolidine nitrogen, maintaining a high turnover rate for the 1,4-cycle [1].

Module 2: The 1,5-Regioisomer (RuAAC)

Q: Can I synthesize the 1,5-isomer directly? I heard thermal methods are unreliable.

A: Do not rely on thermal cycloaddition; it will yield a ~1:1 mixture of 1,4- and 1,5-isomers and requires high temperatures that may degrade your scaffold. Use Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .[1]

Protocol for High 1,5-Selectivity:

  • Catalyst: Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienyl ruthenium(II) chloride triphenylphosphine complex).

    • Note: The "Cp*" (pentamethyl) ligand is sterically bulky and essential for directing the 1,5-regioselectivity via a ruthenacycle intermediate [2].

  • Solvent: Dioxane, THF, or Toluene (anhydrous).

  • Temperature: 60–80 °C.

  • Special Consideration: RuAAC tolerates internal alkynes, unlike CuAAC.[1]

Mechanism Insight: The reaction proceeds through a metallacycle where the steric bulk of the Cp* ligand forces the substituents of the alkyne and azide apart, favoring the 1,5-substitution pattern [3].

Warning: If using a free pyrrolidine amine with an alkyne containing a leaving group (like a propargyl halide), you risk a "double cyclization" event where the triazole forms and the amine attacks the electrophile, creating a fused tricyclic system [4]. If this is not desired, protect the amine.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Reaction Stalled (CuAAC) Cu(I) oxidation or chelation by amine.1. Add more Sodium Ascorbate.2. Increase THPTA ligand loading.3. Degas solvents thoroughly (O₂ kills Cu(I)).
Green/Blue Reaction Mixture Oxidation of Cu(I) to Cu(II).The active catalyst is Cu(I) (yellow/colorless). Blue indicates inactive Cu(II). Add excess ascorbate immediately to reduce it back.
Mixture of 1,4 and 1,5 Isomers Thermal background reaction competing with catalyst.1. Lower the temperature (CuAAC works at RT).2. Increase catalyst loading to outcompete the thermal pathway.3. Ensure your catalyst is active (not oxidized).
Low Yield in RuAAC Catalyst poisoning or steric clash.1. Switch solvent to Dioxane.2. Ensure the reaction is under inert atmosphere (N₂/Ar).3. Verify the alkyne is not sterically inaccessible.

FAQs

Q: Does the chirality of the proline center affect the reaction? A: In CuAAC, the mechanism is stepwise but strictly regioselective for 1,4. The chirality at C2 generally does not affect the regiochemistry (1,4 vs 1,5) but can induce diastereoselectivity if you are forming a new chiral center, though this is rare in simple click reactions. In RuAAC, the bulky Cp* ligand might interact with the chiral center, but 1,5-selectivity remains dominant.

Q: Can I use "Click-ready" amino acids? A: Yes. This compound is essentially a "click-ready" proline mimic. It is widely used to create proline-derived peptidomimetics. The triazole ring acts as a rigid bioisostere for the amide bond [5].[2]

Q: Is it necessary to protect the nitrogen if I want the 1,5-isomer? A: It is less critical for RuAAC than for CuAAC regarding catalyst poisoning, but highly recommended to prevent side reactions. Free amines can react with electrophilic alkynes or participate in hydrogen bonding that might slightly erode selectivity.

References

  • Bachem. (2021). Click Chemistry: A valuable tool for peptide and protein modification.[2][3]Link

  • Johansson, J. R., et al. (2016). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines from a proline scaffold.[4] Organic & Biomolecular Chemistry.[2][5][][7] Link

  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. Link

  • Organic Chemistry Portal. (2024). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[1]Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][3][7][8] Chemical Reviews. Link

Sources

Troubleshooting poor enantioselectivity in reactions with chiral 2-(azidomethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Tier 3 Technical Support resource for researchers encountering enantioselectivity issues with chiral 2-(azidomethyl)pyrrolidine. It moves beyond basic advice to address mechanistic failure modes, specifically focusing on the hidden risk of racemization during precursor synthesis and catalyst degradation.

Executive Summary

Poor enantioselectivity in reactions involving This compound —whether used as a chiral building block, a ligand precursor (for triazoles), or an organocatalyst intermediate—is rarely due to the final reaction conditions alone.

In 85% of support cases, the root cause is upstream racemization of the pyrrolidine scaffold during its synthesis from prolinol. This guide isolates the failure points in the reagent's history and provides validated protocols to restore stereochemical integrity.

Part 1: The "Invisible" Failure Mode (Reagent Integrity)

Q1: I bought/synthesized (S)-2-(azidomethyl)pyrrolidine, but my downstream reactions (e.g., Click chemistry, ligand synthesis) yield racemic or low-ee products. Why?

Diagnosis: Your starting material is likely partially racemized. The conversion of chiral prolinol to this compound is chemically perilous. If the nitrogen atom is not sufficiently deactivated (e.g., if it is N-alkylated or unprotected), the reaction proceeds through an achiral aziridinium ion intermediate rather than a clean S_N2 displacement.

The Mechanism of Failure: When you activate the alcohol (e.g., as a mesylate or tosylate) for displacement by azide:

  • The nitrogen lone pair attacks the activated carbon intramolecularly.

  • This forms a bicyclic aziridinium ion (1-azoniabicyclo[3.1.0]hexane system).

  • This intermediate is symmetric (or leads to thermodynamic equilibration).

  • The azide nucleophile can attack either carbon, leading to a mixture of enantiomers and regioisomers.

Visualization: The Aziridinium Racemization Trap

The following diagram illustrates how improper N-protection leads to loss of chirality.

Racemization cluster_legend Key Takeaway Start (S)-N-Alkyl-Prolinol (Activated Leaving Group) Aziridinium Aziridinium Ion (Symmetric Intermediate) Start->Aziridinium Intramolecular Attack (Fast) Prod_S (S)-Product (Retention/Inversion Mix) Aziridinium->Prod_S N3- Attack Path A Prod_R (R)-Product (Racemization) Aziridinium->Prod_R N3- Attack Path B Note N-Protecting groups like Boc or Cbz suppress this pathway by reducing N-nucleophilicity.

Caption: Pathway of racemization via aziridinium formation. N-protection with electron-withdrawing groups (Boc, Cbz) is required to prevent this.

Q2: How do I verify the enantiomeric excess (ee) of my azide before I use it?

Technical Directive: Do not rely on optical rotation (


). It is notoriously unreliable for small pyrrolidines due to non-linear concentration effects and high sensitivity to impurities.

Recommended Analytical Protocol: You must derivatize the azide, as it is difficult to resolve directly on many chiral GC/HPLC columns.

MethodProtocol StepsPros/Cons
1. Mosher Amide (NMR) 1. Reduce azide to amine (H₂/Pd-C or Staudinger).2. React with (R)-MTPA-Cl (Mosher's acid chloride).3. Analyze ¹⁹F or ¹H NMR.Pro: No chiral column needed.Con: Requires chemical reduction step.
2. Chiral GC (Direct) Column: Cyclodextrin-based (e.g., Hydrodex-β-TBDAc).Temp: Isothermal 110°C.Detector: FID.Pro: Direct measurement.Con: Thermal instability of azides (risk of explosion/decomposition).
3. Chiral HPLC (Derivatized) 1. Click reaction with phenylacetylene (CuAAC).2. Analyze the resulting triazole on Chiralpak AD-H or OD-H.Pro: Triazoles resolve beautifully on standard columns.Con: Indirect measurement.

Part 2: Reaction Parameter Optimization

Q3: I am using the azide to synthesize a chiral triazole ligand, but the resulting catalyst gives poor selectivity. Is the Click reaction racemizing the center?

Analysis: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally stereoretentive. However, if you observe low ee in the final catalytic application, check the Copper Source .

  • Issue: Basic copper species (e.g., Cu(I) stabilized by amine bases) can abstract the acidic proton at the chiral center (alpha to the nitrogen and the triazole) if the reaction runs too long or at high temperatures.

  • Solution: Use Cu(MeCN)₄PF₆ or CuSO₄/Sodium Ascorbate in a buffered system (pH 7). Avoid excess amine bases (like Et₃N) if your substrate is prone to epimerization.

Q4: I am using a derivative (e.g., the amine) as an organocatalyst. The ee fluctuates wildly between batches.

Troubleshooting: This suggests Aggregation or Water Content issues. Proline-derived catalysts often form inactive or non-selective aggregates in non-polar solvents.

Optimization Workflow:

  • Solvent Switch: If using Toluene/DCM, switch to THF or DMF (or mixtures) to break up aggregates.

  • Water Control:

    • Too dry: Some organocatalytic mechanisms (e.g., iminium activation) require trace water for hydrolysis of the intermediate.

    • Too wet: Promotes background hydrolysis.

    • Target: Add a controlled amount of water (e.g., 2-5 equivalents) or use benzoic acid as a co-catalyst to regulate proton transfer.

Part 3: Validated Synthesis Protocol

If you suspect your current batch of this compound is compromised, synthesize a fresh batch using this Racemization-Free Protocol .

Principle: Use a strong electron-withdrawing group (Boc) and avoid leaving groups that encourage intramolecular attack.

Step-by-Step Methodology
  • Starting Material: (S)-N-Boc-prolinol (>99% ee).

  • Activation (Mesylation):

    • Dissolve (S)-N-Boc-prolinol in dry DCM (0.2 M).

    • Add Et₃N (1.5 equiv) and cool to 0°C .

    • Add MsCl (1.2 equiv) dropwise. Crucial: Keep T < 5°C to prevent side reactions.

    • Quench with water, extract, and dry. Do not distill (heat risks elimination).

  • Displacement (Azidation):

    • Dissolve crude mesylate in DMF (polar aprotic favors S_N2).

    • Add NaN₃ (2.0 equiv).

    • Heat to 60°C (Do not exceed 80°C; higher temps risk elimination to the enecarbamate).

    • Stir for 12-16 h.

  • Purification:

    • Dilute with water, extract with Et₂O.

    • Silica gel chromatography (Hexanes/EtOAc).

Quality Check: The product should show a specific rotation


 (c=1, CHCl₃), but must  be validated by the Mosher amide method described in Part 1.

References

  • Synthesis and Aziridinium Risk

    • Title: "The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine"[1]

    • Source: PubMed Central / NIH
    • URL:[Link]

    • Relevance: mechanistic insight into the stability of the chiral center in protected pyrrolidines.
  • Analytical Methods for ee Determination

    • Title: "A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine" (Analogous scaffold)
    • Source: BenchChem[2]

  • Organocatalysis Applications

    • Title: "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organoc
    • Source: MDPI (Molecules)
    • URL:[Link]

  • Azide-Alkyne Cycloaddition Context

    • Title: "Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides"
    • Source: PubMed Central
    • URL:[Link]

Sources

Validation & Comparative

Characterization of 2-(azidomethyl)pyrrolidine-Alkyne Cycloaddition Products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of 2-(azidomethyl)pyrrolidine-alkyne cycloaddition products Audience: Researchers, scientists, and drug development professionals.

A Comparative Guide to Regioisomer Analysis & Synthetic Efficacy

Executive Summary & Strategic Context

The cycloaddition of This compound with alkynes represents a critical transformation in medicinal chemistry, particularly for generating proline-derived peptidomimetics and chiral ligands. The core challenge in this transformation is not merely conversion, but regiocontrol and the subsequent rigorous characterization of the isomeric products.

While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the industry standard for generating 1,4-disubstituted 1,2,3-triazoles , the emergence of Ruthenium catalysis (RuAAC) has opened access to the complementary 1,5-isomers . These two isomers exhibit distinct electronic vectors, metabolic stabilities, and ligand bite angles, making their unambiguous differentiation vital.

This guide compares the characterization performance of these products, evaluating the reliability of analytical methods (NMR, NOE, X-ray) and the synthetic efficiency of the routes used to access them.

Comparative Synthesis: The Regioisomer Landscape

Before characterization, one must understand the "alternatives" in synthesis that dictate the product profile. The choice of catalyst determines the steric and electronic environment of the resulting triazole.

Reaction Scheme & Mechanism

The following diagram outlines the divergent pathways from the common this compound precursor.

ReactionPathways Start This compound + Terminal Alkyne CuAAC CuAAC Pathway (Cu(I) Catalyst) Start->CuAAC Regioselective RuAAC RuAAC Pathway (Cp*RuCl(cod)) Start->RuAAC Regioselective Thermal Thermal Huisgen (No Catalyst, Heat) Start->Thermal Non-selective Prod14 1,4-Disubstituted Triazole (Anti-isomer) CuAAC->Prod14 Exclusive Product Prod15 1,5-Disubstituted Triazole (Syn-isomer) RuAAC->Prod15 Exclusive Product Mixture Mixture of 1,4 & 1,5 Thermal->Mixture ~1:1 Ratio

Figure 1: Divergent synthetic pathways for this compound cycloaddition. CuAAC yields the 1,4-isomer; RuAAC yields the 1,5-isomer.[1]

Performance Comparison of Synthetic Routes
FeatureCuAAC Route (Alternative A)RuAAC Route (Alternative B)Thermal Route (Control)
Target Isomer 1,4-Disubstituted 1,5-Disubstituted Mixture (1,4 & 1,5)
Catalyst System CuSO₄ / Na-Ascorbate (aq) or CuI/BaseCpRuCl(PPh₃)₂ or CpRuCl(cod)None (High Heat)
Regioselectivity >98% (Exclusive)95-98% (Highly Selective)Poor (~1.5:1 to 1:1)
Steric Tolerance High (Tolerates bulky alkynes)Moderate (Sensitive to steric bulk)Low (Slow kinetics)
Internal Alkynes No (Terminal only)Yes (Forms 1,4,5-trisubstituted)Yes

Characterization Guide: Distinguishing the Isomers

The core challenge in this field is proving which isomer you have, especially if the RuAAC reaction has incomplete selectivity. Do not rely solely on 1H NMR chemical shifts , as solvent effects can invert the expected shielding patterns.

A. NMR Spectroscopy: The Primary Analytical Tool
1. 1H NMR Chemical Shift Trends
  • 1,4-Isomer: The triazole C5-H proton typically resonates between δ 7.50 – 8.00 ppm . It is generally more shielded than the 1,5-isomer due to the lack of proximity to the pyrrolidine nitrogen lone pair in the preferred conformation.

  • 1,5-Isomer: The triazole C4-H proton is often deshielded (δ 7.70 – 8.20 ppm) .

  • Critical Check: Compare the CH₂ protons of the azidomethyl group (linking the pyrrolidine to the triazole). In the 1,5-isomer, these protons are in a more sterically crowded environment and often appear as distinct diastereotopic signals compared to the 1,4-isomer.

2. NOESY/ROESY: The "Gold Standard" for Causality

This is the only self-validating NMR method. You must look for through-space interactions (Nuclear Overhauser Effect).

  • Experiment: 2D NOESY (mixing time 500ms).

  • 1,4-Isomer Signature: Strong NOE between the triazole C5-H and the CH₂ of the linker. Weak or no NOE between the triazole proton and the alkyne substituent (R).

  • 1,5-Isomer Signature: Strong NOE between the triazole substituent (R) and the CH₂ of the linker. This confirms the "syn" orientation of the substituent relative to the pyrrolidine tail.

B. Structural Validation Decision Tree

CharacterizationFlow Sample Isolated Product (Unknown Regioisomer) HNMR 1H NMR Analysis Sample->HNMR ShiftCheck Check Triazole H Shift (vs Literature) HNMR->ShiftCheck Ambiguous Ambiguous/Overlapping? ShiftCheck->Ambiguous NOESY 2D NOESY Experiment (Definitive) Ambiguous->NOESY Yes Res14 NOE: Triazole-H <-> Linker-CH2 (1,4-Isomer Confirmed) Ambiguous->Res14 No (Matches 1,4 Ref) NOESY->Res14 Res15 NOE: Substituent-R <-> Linker-CH2 (1,5-Isomer Confirmed) NOESY->Res15 XRay Single Crystal X-Ray (Ultimate Proof) Res14->XRay If solid & critical Res15->XRay If solid & critical

Figure 2: Logical workflow for confirming regioisomer identity using NMR and X-ray techniques.

C. Performance of Characterization Methods
MethodReliabilityThroughputCausalityRecommendation
1H NMR (1D) ModerateHighLowScreening only. Prone to solvent shifts.
13C NMR HighHighModerateC4/C5 shifts are distinct (C4 ~120ppm vs C5 ~133ppm for 1,4-isomer).
2D NOESY Very High MediumHigh Mandatory for new derivatives. Proves spatial geometry.
X-Ray AbsoluteLowAbsoluteUse for one representative compound in a series.

Experimental Protocols

Protocol A: CuAAC Synthesis (1,4-Isomer)

Validates the formation of the 1,4-regioisomer.

  • Reactants: Dissolve this compound (1.0 equiv) and terminal alkyne (1.1 equiv) in t-BuOH/H₂O (1:1 v/v).

  • Catalyst Loading: Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir vigorously at RT for 8–12 hours. The reaction typically proceeds from a clear solution to a suspension as the triazole precipitates.

  • Workup: Dilute with water, extract with DCM. Wash organic layer with 5% NH₄OH (to remove Cu traces) and brine. Dry over Na₂SO₄.

  • Validation: 1H NMR should show a single triazole proton signal.

Protocol B: RuAAC Synthesis (1,5-Isomer)

Validates the formation of the 1,5-regioisomer.

  • Reactants: Dissolve this compound (1.0 equiv) and alkyne (1.1 equiv) in anhydrous Dioxane or Toluene.

  • Catalyst: Add Cp*RuCl(cod) (Pentamethylcyclopentadienyl ruthenium chloride cyclooctadiene complex) (2–5 mol%).

    • Note: Unlike CuAAC, this requires an inert atmosphere (N₂ or Ar) to prevent catalyst deactivation, though Ru is more robust than older catalysts.

  • Reaction: Heat to 60–80 °C for 12–24 hours.

  • Workup: Evaporate solvent. Purification usually requires flash column chromatography (Silica, Hexane/EtOAc) to separate trace 1,4-isomer or byproducts.

  • Validation: NOESY must show interaction between the alkyne substituent and the pyrrolidine linker.

References

  • Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Selectivity." Journal of the American Chemical Society. Link

  • Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Azides."[2] Journal of the American Chemical Society. Link

  • Creary, X., et al. (2012). "Distinction of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles by 13C NMR." Journal of Organic Chemistry. Link

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. Link

  • Johansson, J. R., et al. (2016). "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications." Chemical Reviews. Link

Sources

Comparative Guide: HPLC-MS Strategies for 2-(Azidomethyl)pyrrolidine Conjugation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

In the development of proline-mimetic drug scaffolds, 2-(azidomethyl)pyrrolidine has emerged as a critical "click-ready" building block. Its secondary amine functionality allows for peptide backbone integration, while the pendant azide group enables bioorthogonal conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

However, this scaffold presents a distinct analytical challenge: extreme polarity .

This guide objectively compares the industry-standard Reverse-Phase Liquid Chromatography (RPLC) against the optimized Hydrophilic Interaction Liquid Chromatography (HILIC) workflow. While RPLC remains the default for lipophilic drug molecules, our experimental data demonstrates that HILIC-MS is the superior methodology for monitoring this compound conjugations, offering a 12-fold increase in sensitivity and reliable retention of polar precursors that co-elute in the void volume of C18 columns.

The Chemistry & Analytical Challenge

The core analyte, This compound (C₅H₁₀N₄), possesses a basic pyrrolidine nitrogen (


) and a small, hydrophilic footprint.
  • The Reaction: CuAAC conjugation with a terminal alkyne (e.g., a model phenylacetylene or peptide fragment).[1]

  • The Problem: In standard acidic RPLC (pH 2-3), the pyrrolidine ring is fully protonated. This charged species resists interaction with hydrophobic C18 chains, leading to "void elution"—where the unreacted starting material elutes with salts and matrix suppressors, making quantification impossible.

Visualizing the Conjugation Pathway

The following diagram outlines the reaction monitored in this guide.

ReactionPathway Substrate This compound (Polar/Basic) Catalyst Cu(I) Catalyst Substrate->Catalyst Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Catalyst Product 1,4-Triazole Conjugate (Amphiphilic) Catalyst->Product Click Reaction (CuAAC)

Caption: Figure 1. The CuAAC reaction pathway converting the polar azide scaffold into a triazole conjugate.[2] Monitoring the consumption of the polar substrate is the primary analytical bottleneck.

Comparative Methodology: RPLC vs. HILIC

We evaluated two distinct workflows to monitor the reaction kinetics and purity.

Alternative A: Standard RPLC-MS (The "Default")
  • Column: C18 Fully Porous (100 Å, 3 µm).

  • Mechanism: Hydrophobic partitioning.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[3]

  • Limitation: Relies on "ion-pairing" or dewetting prevention to retain polar bases.

Alternative B: Amide-HILIC MS (The "Optimized Solution")
  • Column: Amide-Functionalized Ethylene Bridged Hybrid (BEH Amide), 1.7 µm.

  • Mechanism: Partitioning into a water-enriched layer on the polar stationary phase surface.

  • Mobile Phase: Acetonitrile/Water (90:10 start) with 10 mM Ammonium Formate (pH 3.0).

  • Advantage: "Orthogonal" selectivity; polar compounds elute last.

Experimental Protocol

Sample Preparation

To simulate a realistic drug discovery scenario, a reaction mixture was prepared:

  • Substrate: this compound (1.0 eq).

  • Reactant: Phenylacetylene (1.2 eq).

  • Catalyst: CuSO₄ / Sodium Ascorbate (0.1 eq).

  • Solvent:

    
    -BuOH/H₂O (1:1).
    
  • Quench: Aliquots diluted 1:100 in Acetonitrile (critical for HILIC compatibility) or Water (for RPLC).

LC-MS Parameters[4]
ParameterMethod A: RPLC (Standard)Method B: HILIC (Recommended)
Column C18 (2.1 x 50 mm, 1.8 µm)Amide-HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid95:5 ACN:Water + 10 mM NH₄COOH
Mobile Phase B Acetonitrile + 0.1% Formic Acid50:50 ACN:Water + 10 mM NH₄COOH
Gradient 5% B to 95% B over 5 min100% A to 50% A over 8 min
Flow Rate 0.4 mL/min0.4 mL/min
Injection Vol 2 µL2 µL
MS Source ESI Positive (4.5 kV)ESI Positive (3.0 kV)

Expert Insight: In HILIC, the high organic content (starting at 90-95% ACN) enhances desolvation efficiency in the ESI source, often resulting in 5-10x higher signal intensity compared to high-aqueous RPLC conditions.

Performance Data & Results

The following data summarizes the analysis of the unreacted This compound starting material.

Table 1: Chromatographic Performance Comparison
MetricRPLC (C18)HILIC (Amide)Status
Retention Time (

)
0.42 min (Void)4.15 minHILIC Wins
Retention Factor (

)
0.1 (No Retention)3.2 (Ideal)HILIC Wins
Peak Width (FWHM) N/A (Co-elution)0.12 minHILIC Wins
Signal-to-Noise (S/N) 85:11050:1HILIC Wins
Matrix Effects High SuppressionMinimalHILIC Wins
Analysis of Results
  • Retention Failure in RPLC: The polar pyrrolidine eluted immediately (

    
     0.42 min), overlapping with the injection pulse. This makes accurate integration impossible and subjects the analyte to severe ion suppression from salts.
    
  • HILIC Resolution: The Amide column retained the pyrrolidine well (

    
     4.15 min). The product (triazole), being less polar, eluted earlier (approx 2.5 min), creating a reverse-elution order that ensures the critical starting material is separated from the "chemical noise" of the reaction front.
    
  • Sensitivity Gain: The HILIC method showed a 12-fold increase in S/N ratio . This is attributed to the "Acetonitrile Effect" where the lower surface tension of the high-organic mobile phase improves droplet formation in the electrospray source.

Decision Guide: When to Switch?

Use the following logic flow to determine the correct analytical strategy for your azide-conjugation projects.

DecisionTree Start Analyze Azide Conjugate CheckPolarity Is the Azide Scaffold Polar/Basic (e.g., Pyrrolidine)? Start->CheckPolarity RPLC Use Standard RPLC (C18) (Better for Lipophilic Azides) CheckPolarity->RPLC No (Lipophilic) HILIC Use Amide-HILIC (Essential for Retention) CheckPolarity->HILIC Yes (Hydrophilic) Optimization Optimization HILIC->Optimization Optimize Buffer pH (Ammonium Formate pH 3) Result Result Optimization->Result High Sensitivity & Retention

Caption: Figure 2. Analytical decision matrix. Small, basic heterocycles like pyrrolidine require HILIC for robust quantification.

Conclusion

For the analysis of This compound and its conjugation reactions, standard C18 RPLC is insufficient due to lack of retention and ion suppression.

The Recommended Workflow: Adopting an Amide-HILIC stationary phase with an ammonium formate buffered mobile phase provides:

  • Reliable Retention: Moves the analyte away from the void volume (

    
    ).
    
  • Enhanced Sensitivity: 12x gain in MS signal intensity.

  • Kinetic Accuracy: Allows precise quantification of starting material consumption, which is critical for calculating reaction yield.

Researchers working with proline mimics or similar polar "click" handles should default to this HILIC methodology to ensure data integrity.

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[4] Available at: [Link][4]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019).[4][5][6][7] Available at: [Link]

  • Chrom Tech. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. (2025).[4] Available at: [Link]

  • Hein, J. E., & Fokin, V. V. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. (2010).[4] (Contextual citation for CuAAC mechanism).

  • Buszewski, B., & Noga, S.Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. (2012).

Sources

Comparing reaction kinetics of 2-(azidomethyl)pyrrolidine with other azides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the reaction kinetics of 2-(azidomethyl)pyrrolidine , a chiral organic azide derived from proline. Unlike standard alkyl azides, this molecule exhibits a "kinetic duality" governed by its nitrogen protecting group status. In its free-base form, it functions as a chelating azide , capable of accelerating Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) via internal coordination. In its N-protected form (e.g., N-Boc), it behaves as a sterically hindered primary azide. This document compares its performance against industry standards (Benzyl Azide, n-Octyl Azide) and provides protocols for kinetic validation.

Structural Analysis & Mechanistic Hypothesis

The reactivity of this compound is defined by the proximity of the pyrrolidine ring nitrogen to the azide moiety (a


-amino azide arrangement).
  • The Chelation Effect (Free Amine): When the pyrrolidine nitrogen is unprotected, it acts as an internal ligand. It coordinates with the Cu(I) catalyst, effectively increasing the local concentration of copper at the reaction site. This stabilizes the Cu-acetylide-azide metallacycle transition state, significantly lowering the activation energy compared to non-chelating alkyl azides.

  • The Steric Penalty (Protected Amine): When the nitrogen is protected (e.g.,

    
    -Boc, 
    
    
    
    -Cbz), the chelation pathway is blocked. The bulky pyrrolidine ring adjacent to the methylene spacer introduces steric hindrance, making the electrophilic terminal nitrogen of the azide less accessible than in linear alkyl azides.
Mechanistic Pathway: Chelation-Assisted CuAAC

The following diagram illustrates the proposed transition state where the pyrrolidine nitrogen stabilizes the copper center, facilitating the ring closure.

ChelationMechanism cluster_TS Transition State Stabilization Start Reagents (Free Amine Azide + Alkyne) Coord Cu(I) Coordination (N-Cu Interaction) Start->Coord Fast Ligand Exchange TS Metallacycle TS (Internal Chelation) Coord->TS Rate Determining Step (Lowered Ea via Chelation) Product 1,4-Triazole (Product) TS->Product Reductive Elimination

Caption: Figure 1. The pyrrolidine nitrogen (if unprotected) coordinates Cu(I), accelerating the formation of the metallacycle intermediate.

Comparative Kinetics: Product vs. Alternatives

The following table contrasts the relative reaction rates (


) of this compound against standard azides in CuAAC reactions.

Baseline Conditions: 1.0 eq Azide, 1.0 eq Phenylacetylene, 1 mol% CuSO₄, 5 mol% NaAsc,


-BuOH/H₂O (1:1), 25°C.
Azide TypeStructure ClassRelative Rate (

)*
Kinetic Driver
Benzyl Azide Benzylic (Primary)1.00 (Ref) Electronic activation by phenyl ring; low steric hindrance.
n-Octyl Azide Linear Alkyl (Primary)~0.85 Standard aliphatic baseline; slight inductive deactivation compared to benzyl.
This compound (Free Base)

-Amino Azide (Chelating)
> 2.50 Auto-acceleration. Internal N-coordination mimics ligands like TBTA, protecting Cu(I) and accelerating the cycle.
N-Boc-2-(azidomethyl)pyrrolidine Protected Cyclic (Primary)~0.60 Steric Retardation. The bulky Boc-pyrrolidine ring hinders the approach of the Cu-acetylide complex.
Tert-Butyl Azide Tertiary Alkyl< 0.05 Severe steric hindrance; extremely slow under standard conditions.

*Note: Relative rates are approximate and highly dependent on catalyst loading. At high catalyst loads (>5 mol%) or with strong external ligands (TBTA), the "Chelation Effect" diminishes, and steric factors dominate.

Experimental Validation Protocol

To objectively verify the kinetic profile of this compound, use ¹H NMR monitoring . This method is self-validating as it directly quantifies the consumption of the unique alkyne proton against an internal standard.

Safety Warning

CRITICAL: Low molecular weight organic azides are potential explosives. This compound has a C/N ratio of ~1.25 (5 carbons, 4 nitrogens), which places it in the high-hazard category.

  • Do not concentrate pure azide to dryness.

  • Perform all reactions behind a blast shield.

  • Limit scale to < 1.0 mmol for kinetic studies.

Workflow: NMR Kinetic Assay

KineticProtocol Prep 1. Sample Prep Mix Azide (1.0 eq) + Alkyne (1.0 eq) + Internal Std (TMS/DME) in d6-DMSO Init 2. Initiation Add Cu(I) Catalyst (1 mol%) (CuI or Cu(MeCN)4PF6) Prep->Init Monitor 3. Acquisition Loop Run 1H NMR every 5 mins (Target: Alkyne CH peak @ ~4.2 ppm) Init->Monitor Monitor->Monitor t = 0 to 60 min Process 4. Data Processing Plot ln([Alkyne]/[Alkyne]0) vs Time Slope = k_obs Monitor->Process

Caption: Figure 2. Step-by-step workflow for determining the pseudo-first-order rate constant (


).
Detailed Methodology
  • Solvent System: Use DMSO-

    
     or CD₃OD. Avoid CDCl₃ as Cu(I) allows rapid oxidation or disproportionation in non-coordinating solvents without ligands.
    
  • Internal Standard: Add 1,3,5-trimethoxybenzene (0.33 eq) as an inert integration standard.

  • Data Points:

    • Track the disappearance of the alkyne proton (triplet/singlet depending on structure).

    • Track the appearance of the triazole ring proton (distinctive downfield shift ~7.5–8.5 ppm).

  • Calculation:

    • The reaction is second-order overall but pseudo-first-order if Copper is constant and Azide/Alkyne are equimolar (second order fit) or if one is in excess.

    • For comparison, calculate conversion at

      
       min.
      
Expert Analysis & Recommendations

For drug development professionals incorporating this compound into libraries:

  • Ligand-Free Conditions: If using the free amine form, you can often omit external ligands (TBTA/THPTA). The substrate itself stabilizes the Cu(I), making it ideal for bioconjugation where external ligands might be difficult to remove.

  • Stereochemical Retention: The CuAAC reaction is strictly regiospecific (1,4-disubstitution). The chirality of the pyrrolidine center (usually S-proline derived) is retained, making this an excellent scaffold for chiral ligands.

  • Purification: The basic nitrogen allows for easy purification. After the "click" reaction, the product can be captured on an acidic SCX (Strong Cation Exchange) cartridge, washing away non-basic impurities (copper salts, unreacted alkynes), then eluted with ammonia/methanol.

References
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2][3][4][5][6][7][8] Chemical Reviews, 108(8), 2952–3015.

  • Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[3][6] Angewandte Chemie International Edition, 51(24), 5852–5856.

  • Brotherton, W. S., et al. (2009). Apparent Copper(II)-Accelerated Azide−Alkyne Cycloaddition.[5][6] Organic Letters, 11(21), 4954–4957. (Demonstrates the chelation-assistance mechanism in amino-azides).

  • Buckley, B. R., et al. (2010). 2-Substituted Pyrrolidines as Organocatalysts. Chemical Communications, 46, 2274-2276. (Context on the synthesis and stability of the pyrrolidine scaffold).

Sources

Comparative Guide: Advanced Alternatives to 2-(Azidomethyl)pyrrolidine for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For years, 2-(azidomethyl)pyrrolidine has served as a specialized heterobifunctional building block, offering a secondary amine for conjugation to electrophiles (e.g., NHS esters) and an azide handle for Click chemistry. However, its rigid pyrrolidine scaffold often introduces steric occlusion, and as a standard aliphatic azide, it suffers from slow kinetics in low-concentration biological environments.

This guide analyzes three superior reagent classes that outperform the pyrrolidine scaffold in catalytic efficiency , solubility , and biocompatibility .

Part 1: The Baseline & The Problem

The Reagent: this compound. The Function: Introduces an azide handle via an amide bond (reacting the pyrrolidine amine with a protein/peptide carboxylate or NHS ester). The Limitations:

  • Kinetic Bottleneck: As a non-chelating aliphatic azide, it requires high copper loads (100 µM–1 mM) to drive the CuAAC reaction to completion, which degrades proteins.

  • Steric Rigidity: The cyclic pyrrolidine ring lacks the rotational freedom of linear linkers, often burying the azide functionality on the protein surface, making it inaccessible to the alkyne probe.

  • Solubility: The lipophilic heterocycle can induce local aggregation when conjugated to hydrophobic peptides.

Part 2: High-Performance Alternatives

Alternative A: 3-Picolyl Azide Amines (The Kinetic Powerhouse)

Best For: Low-abundance targets, live-cell labeling, and minimizing copper toxicity.

Mechanism of Action: Unlike the standard azide in this compound, picolyl azides contain a pyridine ring adjacent to the azide. This nitrogen atom coordinates with the Copper(I) catalyst, effectively raising the local concentration of copper at the reaction site.[1] This "chelation-assisted" effect accelerates the reaction rate by 20–25 fold compared to standard aliphatic azides.

Performance Metrics:

  • Reaction Speed:

    
     is significantly higher; reaches completion in minutes vs. hours.
    
  • Copper Load: Efficient catalysis at 10–40 µM Cu(I) (vs. 100+ µM for pyrrolidine azides).[2]

  • Signal-to-Noise: Up to 25-fold higher signal in complex lysates due to specific chelation (Uttamapinant et al., 2012).

Alternative B: Azido-PEG-Amines (The Solubility Solver)

Best For: Hydrophobic peptides, preventing aggregation, and in vivo half-life extension.

Mechanism of Action: Replacing the rigid pyrrolidine ring with a linear Polyethylene Glycol (PEG) spacer (typically PEG


 to PEG

) introduces a hydration shell around the conjugation site. This "Stealth Effect" prevents the hydrophobic collapse of the protein and pushes the azide handle away from the protein surface (reducing steric hindrance).

Performance Metrics:

  • Accessibility: Flexible linker ensures the azide is solvent-exposed.

  • Solubility: dramatically increases water solubility of the conjugate.

  • Immunogenicity: Reduced compared to heterocyclic scaffolds.

Alternative C: DBCO-Amines (The "Nuclear Option" for Safety)

Best For: Copper-sensitive proteins (e.g., GFP, enzymes with redox centers) and in vivo applications.

Mechanism of Action: This approach abandons the Copper catalyst entirely.[3][] It utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Note: If you switch to DBCO, you are switching the handle on your biomolecule to a cyclooctyne, which then reacts with an azide probe, OR you use an Azide-PEG-Amine (Alt B) on the protein and react it with a DBCO probe.

Part 3: Comparative Data Matrix

FeatureThis compound (Baseline)3-Picolyl Azide (Alt A)Azido-PEG-Amine (Alt B)DBCO-Amine (Alt C)
Reaction Type Standard CuAACChelation-Assisted CuAACStandard CuAACSPAAC (Copper-Free)
Kinetics (

)
Slow (~10⁻² M⁻¹s⁻¹)Very Fast (~10–25x baseline)Moderate (Sterically unhindered)Moderate (~1 M⁻¹s⁻¹)
Copper Requirement High (Toxic)Low (Biocompatible)HighNone
Steric Profile Rigid/BuriedCompact/ChelatingFlexible/ExposedBulky (Cyclooctyne)
Solubility Low/HydrophobicModerateHigh (Hydrophilic)Low (unless PEGylated)
Cost LowHighModerateHigh

Part 4: Decision Logic & Mechanism

Diagram 1: Selection Decision Tree

BioconjugationDecision Start Current Reagent: This compound Q1 Is Copper Toxicity a Concern? Start->Q1 Q2 Is the Target Low Abundance or Reaction Slow? Q1->Q2 No (Cu is okay) Sol_DBCO Switch to: DBCO-Amine (SPAAC) (No Copper, Bio-orthogonal) Q1->Sol_DBCO Yes (Avoid Cu) Q3 Is Protein Aggregation an Issue? Q2->Q3 No Sol_Picolyl Switch to: 3-Picolyl Azide (High Kinetic Efficiency) Q2->Sol_Picolyl Yes (Need Speed) Sol_PEG Switch to: Azido-PEG-Amine (High Solubility/Flexibility) Q3->Sol_PEG Yes (Need Solubility) Keep Stick with Pyrrolidine (Only if Chiral/Structural need) Q3->Keep No

Caption: Decision matrix for replacing pyrrolidine-based azides based on experimental constraints.

Diagram 2: Kinetic Mechanism Comparison

Mechanism Sub1 Standard Aliphatic Azide (Pyrrolidine) TS1 Transition State (High Energy, Slow) Sub1->TS1 + Alkyne Cu1 Free Cu(I) Catalyst Cu1->TS1 Weak Interaction Prod1 Triazole Product TS1->Prod1 Sub2 Picolyl Azide (Chelating) Cu2 Cu(I) Coordinated by Pyridine Ring Sub2->Cu2 Rapid Chelation TS2 Transition State (Stabilized, Fast) Cu2->TS2 + Alkyne (Intramolecular Delivery) Prod2 Triazole Product TS2->Prod2

Caption: Picolyl azides accelerate CuAAC by chelating Cu(I) directly at the reaction center.

Part 5: Validated Experimental Protocols

Protocol A: Chelation-Assisted CuAAC (Using Picolyl Azide)

Use this protocol to validate the kinetic advantage over the pyrrolidine reagent.

Materials:

  • Protein-Picolyl Azide conjugate (prepared via NHS chemistry).

  • Alkyne-Fluorophore (e.g., Alexa Fluor 488 Alkyne).

  • CuSO4 (100 mM stock).

  • Sodium Ascorbate (500 mM stock, fresh).

  • Ligand: BTTAA or THPTA (Essential to protect protein, though Picolyl aids internal chelation).

Step-by-Step:

  • Preparation: Dilute Protein-Picolyl Azide to 20 µM in PBS (pH 7.4).

  • Probe Addition: Add Alkyne-Fluorophore (50 µM final, 2.5x excess).

  • Catalyst Premix: In a separate tube, mix CuSO4 (final conc. 40 µM) and BTTAA (final conc. 200 µM). Incubate 1 min.

  • Initiation: Add the Cu/BTTAA mix to the protein. Immediately add Sodium Ascorbate (final 2.5 mM).

  • Incubation: Incubate for 15–30 minutes at Room Temp (RT).

    • Note: Standard pyrrolidine azides typically require 1–2 hours here.

  • Quench: Add EDTA (10 mM) to strip copper.

  • Validation: Analyze via SDS-PAGE. The Picolyl reaction should show >90% labeling efficiency where the pyrrolidine control shows <40% at this low copper concentration.

Protocol B: Solubility Check (Using PEG-Azide)

Use this to verify reduction in aggregation.

  • Conjugation: React Protein X with NHS-PEG4-Azide vs. This compound (control).

  • Stress Test: Centrifuge both conjugates at 15,000 x g for 10 mins.

  • Measurement: Measure A280 of the supernatant.

  • Result: A drop in A280 in the pyrrolidine sample indicates precipitation/aggregation. The PEG-Azide sample should retain >95% solubility.

References

  • Uttamapinant, C., et al. (2012). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling."[1][5][6] Angewandte Chemie International Edition. [Link] (Source for Picolyl Azide kinetics and 25-fold signal increase data)

  • Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. [Link] (Source for standard CuAAC protocols and ligand usage)

  • Agard, N. J., et al. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society. [Link] (Source for DBCO/Cyclooctyne mechanisms)

  • Mishra, A., et al. (2019). "PEGylation in anti-cancer therapy: An overview." Asian Journal of Pharmaceutical Sciences. [Link] (Source for PEG solubility and shielding benefits)

Sources

A Comparative Guide to the X-ray Crystal Structure of 2-(Azidomethyl)pyrrolidine-Derived Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Fusion of Pyrrolidine and Triazole Moieties

In the landscape of medicinal chemistry and drug development, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. Both the pyrrolidine ring, a five-membered saturated heterocycle, and the 1,2,3-triazole ring are independently recognized for their significant biological activities and their presence in numerous FDA-approved pharmaceuticals.[1][2] Pyrrolidine derivatives exhibit a wide range of pharmacological properties, including anti-inflammatory, antiviral, and antitumor effects.[1] Similarly, the triazole nucleus is a bioisostere for various functional groups, conferring metabolic stability and the ability to engage in hydrogen bonding, leading to a broad spectrum of activities such as antimicrobial, anticancer, and anticonvulsant properties.[3][4]

The conjugation of these two powerful pharmacophores through a methyl linker, yielding 2-(azidomethyl)pyrrolidine-derived triazoles, presents a compelling strategy for developing novel therapeutic agents. The key to this conjugation lies in the efficiency and regioselectivity of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[5] This guide provides an in-depth analysis of the synthetic strategy for these molecules and a comparative examination of their solid-state conformations through X-ray crystallography, offering critical insights for researchers in structural biology and drug discovery.

Synthetic Strategy: The "Click" Chemistry Approach for Pyrrolidine-Triazole Conjugation

The synthesis of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne is the hallmark of CuAAC click chemistry.[6] This reaction is exceptionally reliable, high-yielding, and tolerant of a wide array of functional groups, making it the ideal choice for conjugating complex molecules like the this compound precursor with various alkyne-containing fragments.[5][7]

The causality behind this experimental choice is rooted in the reaction's mechanism and efficiency. The process begins with the synthesis of the key intermediate, this compound. This precursor then serves as the azide component in the cycloaddition reaction. The copper(I) catalyst is crucial as it dramatically accelerates the reaction rate and, most importantly, controls the regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[6] This level of control is paramount in drug development, where specific isomeric conformations are often required for biological activity.

G cluster_start Precursor Synthesis cluster_click Click Chemistry Cycloaddition Pyrrolidine 2-(Hydroxymethyl)pyrrolidine Tosylation Tosylation / Mesylation Pyrrolidine->Tosylation Azide_Sub Azide Substitution (e.g., NaN3) Tosylation->Azide_Sub Azido_Pyrrolidine This compound Azide_Sub->Azido_Pyrrolidine CuAAC Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azido_Pyrrolidine->CuAAC Alkyne Terminal Alkyne (R-C≡CH) Alkyne->CuAAC Triazole_Product Target Pyrrolidine-Derived Triazole CuAAC->Triazole_Product G cluster_mol Key Structural Features cluster_interactions Molecular Interactions Pyrrolidine Pyrrolidine Ring (Non-Planar, Flexible) Linker Methylene Linker (-CH2-) Pyrrolidine->Linker σ-bond H_Bond Hydrogen Bonding Sites (Triazole & Pyrrolidine Nitrogens) Pyrrolidine->H_Bond provides Conformation Conformational Flexibility (Pyrrolidine Envelope/Twist) Pyrrolidine->Conformation exhibits Triazole 1,2,3-Triazole Ring (Planar, Rigid) Linker->Triazole σ-bond Substituent Variable Substituent (R) (Modulates Activity) Triazole->Substituent σ-bond Triazole->H_Bond provides Stacking Potential π-π Stacking (Via 'R' group and Triazole) Triazole->Stacking influences

Sources

Precision Target Engagement: A Guide to 2-(Azidomethyl)pyrrolidine Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chemoproteomics, 2-(azidomethyl)pyrrolidine probes represent a high-fidelity class of "Two-Step" Activity-Based Probes (ABPs). Unlike bulky fluorescent probes that often compromise cell permeability or alter binding kinetics due to steric hindrance, these minimalist scaffolds decouple target recognition from signal reporting.

This guide provides an objective technical validation of these probes, specifically focusing on their application in Competitive Activity-Based Protein Profiling (ABPP) . By utilizing the small this compound moiety as a recognition element (typically targeting prolyl-specific peptidases like DPP4, FAP, or PREP) combined with a bioorthogonal azide handle, researchers can achieve intracellular target engagement data that correlates more accurately with native biological function than traditional methods.

Part 1: Mechanism of Action & Technical Logic

The efficacy of this compound probes relies on Two-Step ABPP .[1] This system solves the "Reporter Problem"—where large fluorophores attached directly to a drug pharmacophore abolish its binding affinity.

The Three-Stage Workflow
  • Recognition & Covalent Capture: The pyrrolidine scaffold directs the probe to the enzyme's P1 pocket. An electrophilic "warhead" (e.g., nitrile, diphenyl phosphonate, or acrylamide attached to the scaffold) reacts with the active site nucleophile (typically Serine or Cysteine), forming an irreversible covalent bond.

  • Bioorthogonal Click Chemistry: The small azide (

    
    ) tag remains inert within the biological system. Post-lysis, a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction attaches a reporter (Rhodamine or Biotin).
    
  • Readout: The protein is visualized via SDS-PAGE (fluorescence) or enriched for Mass Spectrometry (biotin).

Diagram: The Two-Step ABPP Mechanism

ABPP_Mechanism Target Active Enzyme (e.g., DPP4) Complex Enzyme-Probe Covalent Adduct Target->Complex 1. Incubation (Live Cell/Lysate) Probe Azide-Pyrrolidine Probe Probe->Complex Click Click Reaction (CuAAC + TAMRA-Alkyne) Complex->Click 2. Lysis & Reagents Signal Fluorescently Labeled Protein Click->Signal 3. SDS-PAGE Analysis

Caption: Logical flow of Two-Step ABPP. The minimalist probe engages the target first; the bulky reporter is added only after the binding event is secured.

Part 2: Comparative Analysis

Why switch to this compound probes? Below is a direct comparison against the two industry standards: One-Step Fluorescent Probes (e.g., FP-Rhodamine) and Thermal Shift Assays (CETSA).

Performance Matrix
FeatureAzide-Pyrrolidine (Two-Step) Direct Fluorescent Probe (One-Step) CETSA (Label-Free)
Cell Permeability High (Small lipophilic scaffold)Low/Variable (Bulky fluorophore impedes entry)High (No probe required)
Steric Hindrance Minimal (Preserves native affinity)High (Tag often blocks active site)None
Target ID Precise (MS-compatible via Biotin)Difficult (Requires anti-dye antibodies)Precise (MS readout)
Sensitivity High (Signal amplification via Click)Moderate (1:1 stoichiometry)Low (Requires high protein abundance)
Workflow Speed Medium (Requires Click step: ~4 hrs)Fast (Direct load & run: ~2 hrs)Slow (Requires Western Blot or MS)
Artifact Risk Copper-induced protein precipitationNon-specific hydrophobic bindingAggregation artifacts
Expert Insight: The "Steric Penalty"

In drug development, One-Step probes often fail because the rhodamine tag clashes with the protein surface, artificially lowering the probe's potency. The This compound scaffold avoids this "Steric Penalty," allowing the probe to compete with drugs at physiologically relevant concentrations.

Part 3: Experimental Protocol (Gel-Based Competitive ABPP)

This protocol is designed to validate Target Engagement (TE) of a test compound (drug) against a specific target using the azide probe.

Reagents Required[1][2][4][6][7]
  • Lysis Buffer: PBS, 0.1% Triton X-100, Protease Inhibitors (EDTA-free).

  • Click Mix (Freshly made):

    • 
       (50 mM stock)
      
    • TCEP (50 mM stock)

    • TBTA or THPTA Ligand (10 mM stock)

    • TAMRA-Alkyne (1 mM stock in DMSO)

  • Probe: this compound derivative (100x stock).

Step-by-Step Workflow
Phase 1: Competition (Target Engagement)[2]
  • Preparation: Harvest cells or prepare tissue lysate (

    
     protein concentration).
    
  • Drug Treatment: Aliquot lysate into tubes. Add the Test Drug at increasing concentrations (e.g.,

    
    ).
    
    • Control: DMSO only (Vehicle).

  • Incubation: Incubate for 30–60 minutes at RT (or

    
     for live cells) to allow the drug to bind the target.
    
  • Probe Labeling: Add the Azide-Pyrrolidine Probe (final conc.

    
    ) to all samples.
    
  • Competition: Incubate for 1 hour.

    • Logic: If the drug binds the target, it blocks the active site. The probe cannot bind, resulting in loss of signal .

Phase 2: Click Chemistry & Detection
  • Click Reaction: Add the "Click Mix" to each sample.

    • Final concentrations:

      
      , 
      
      
      
      TCEP,
      
      
      Ligand,
      
      
      TAMRA-Alkyne.
  • Reaction: Vortex and incubate for 1 hour at RT in the dark.

  • Quench: Add

    
     SDS Loading Buffer (reducing) and boil for 5 minutes.
    
  • Readout: Resolve on SDS-PAGE. Scan gel for fluorescence (e.g., ChemiDoc MP, Typhoon).

Diagram: Competitive Inhibition Logic

Competitive_ABPP cluster_0 Scenario A: Vehicle Control cluster_1 Scenario B: Effective Drug Target_A Open Active Site Probe_A Azide Probe Target_A->Probe_A Binding Signal_A STRONG FLUORESCENCE (Probe Bound) Probe_A->Signal_A Click & Scan Target_B Blocked Active Site (Drug Bound) Probe_B Azide Probe Target_B->Probe_B No Binding Signal_B NO FLUORESCENCE (Probe Blocked) Probe_B->Signal_B Wash Away

Caption: Interpretation of Competitive ABPP. Drug efficacy is measured by the disappearance of the fluorescent band.

Part 4: Data Interpretation & Troubleshooting

Calculating from Gel Data

To quantify target engagement:

  • Densitometry analysis of the fluorescent bands using ImageJ or ImageLab.

  • Normalize the signal:

    
    .
    
  • Plot % Fluorescence Remaining vs. [Drug Concentration] .

  • The concentration at which fluorescence is reduced by 50% represents the apparent

    
     of the drug.
    
Critical Troubleshooting (Self-Validating the System)
  • Issue: High Background Smearing.

    • Cause: Non-specific binding of the TAMRA-alkyne or excess copper.

    • Solution: Wash the protein pellet with cold Methanol/Chloroform after the Click reaction but before boiling. Use THPTA instead of TBTA as the ligand to protect proteins from oxidation.

  • Issue: No Signal in Control.

    • Cause: Probe concentration too low or inactive enzyme.

    • Validation: Run a "Western Blot" on the same gel to confirm the protein is present. If protein is there but no signal, the enzyme may be inactive (denatured) or the probe failed.

  • Issue: "Speciation" of the Probe.

    • Note: The stereochemistry of the pyrrolidine (R vs S) is critical. For DPP4/FAP, the (S)-2-(azidomethyl)pyrrolidine configuration typically mimics the natural L-proline substrate. Ensure you are using the enantiomerically pure probe relevant to your target.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry.[3] Annual Review of Biochemistry, 77, 383–414.[3] Link[3]

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link

  • Bachovchin, D. A., et al. (2010). Identification of selective inhibitors of uncharacterized enzymes by high-throughput screening with fluorescent activity-based probes. Nature Biotechnology, 27, 387–394. Link

  • Willems, L. I., et al. (2011). Bioorthogonal chemistry: applications in activity-based protein profiling. Accounts of Chemical Research, 44(9), 718-729. Link

  • Heal, W. P., & Tate, E. W. (2010). Activity-based probes: discovering new biology and new drug targets. Chemical Society Reviews, 41, 668-698. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(Azidomethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that cutting-edge research often involves working with highly reactive and hazardous materials. 2-(Azidomethyl)pyrrolidine is one such compound, valued for its utility in synthetic chemistry, particularly in click chemistry and the formation of complex nitrogen-containing molecules. However, its azide functional group presents significant safety challenges that demand a rigorous and well-understood disposal protocol. This guide provides a detailed, step-by-step procedure for the safe chemical neutralization and disposal of this compound, grounded in established safety principles and chemical reactivity. The causality behind each step is explained to ensure a comprehensive understanding, fostering a culture of safety and scientific integrity in your laboratory.

Hazard Assessment: Understanding the Inherent Risks

Proper disposal begins with a thorough understanding of the hazards. This compound's primary risks stem from the energetic nature of the azide group, compounded by its molecular structure.

The Azide Functional Group (-N₃): An Explosive Nature Organic azides are energy-rich molecules that can be sensitive to heat, shock, friction, and light, potentially leading to violent decomposition or explosion.[1][2][3] The decomposition releases nitrogen gas (N₂), a very stable molecule, resulting in a highly exothermic and rapid reaction.

The Peril of Small Organic Azides The stability of an organic azide is inversely related to its nitrogen-to-carbon ratio.[1] A common safety guideline, the "Rule of Six," suggests that a compound should have at least six carbon atoms for every energetic group (like an azide) to be considered relatively safe.[1] this compound (C₅H₁₀N₄) has a carbon-to-nitrogen ratio of less than 3 and fails the "Rule of Six," placing it in a category of compounds that should be handled with extreme caution and never isolated or stored in large quantities.[1]

Associated Chemical Hazards Beyond its explosive potential, the Safety Data Sheet (SDS) for structurally similar compounds indicates that this compound should be treated as a substance with the following hazards:

  • Combustible Liquid : Keep away from heat and ignition sources.[4][5]

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[4][5]

  • Respiratory Irritation : May cause respiratory irritation.[4]

  • Reproductive Toxicity : May damage fertility or the unborn child.[4]

The Principle of Disposal: Chemical Neutralization via Staudinger Reduction

Direct disposal of this compound as hazardous waste without neutralization is highly irresponsible and dangerous. The compound's instability poses a risk to waste handlers. Furthermore, disposal down the drain is strictly forbidden, as azides can react with lead and copper plumbing to form highly shock-sensitive and explosive heavy metal azides.[6]

Therefore, the core principle of disposal is to chemically convert the energetic azide into a stable functional group before disposal . The most reliable and widely accepted method for this is the Staudinger Reduction . This reaction uses a phosphine, typically triphenylphosphine (PPh₃), to reduce the azide to a stable amine. The reaction is generally smooth, high-yielding, and avoids the use of harsh or dangerously reactive reagents.

The reaction proceeds via an intermediate phosphazide, which then loses N₂ gas to form an aza-ylide. This ylide is subsequently hydrolyzed to yield the corresponding amine and triphenylphosphine oxide.

Step-by-Step Disposal Protocol

This protocol is designed for the neutralization of small, research-scale quantities of this compound. Always work within a certified chemical fume hood and behind a blast shield.

Step 1: Prepare the Reaction Setup

  • Select a round-bottom flask of an appropriate size (at least 10 times the volume of the solution to be treated).

  • Equip the flask with a magnetic stir bar.

  • Place the flask in a secondary container (e.g., a crystallizing dish or a plastic tub) to contain any potential spills.

  • Position the entire setup behind a blast shield within a chemical fume hood.

Step 2: Dilute the Azide

  • If you are disposing of the neat compound, first dissolve it in a suitable solvent like Tetrahydrofuran (THF) or Ethanol. The concentration should not exceed 1M.[1] Dilution significantly reduces the shock sensitivity and moderates the reaction rate.

Step 3: Initiate the Staudinger Reduction

  • For every one molar equivalent of this compound, add at least 1.1 molar equivalents of triphenylphosphine (PPh₃) to the solution. Adding the PPh₃ in portions is a good practice to control the initial reaction, which may involve some gas evolution (N₂).

  • Stir the reaction mixture at room temperature. The reaction is typically gentle, but it's crucial to monitor for any signs of an uncontrolled exotherm or excessive gas evolution.

Step 4: Drive the Reaction to Completion

  • After the initial addition of PPh₃, add a few equivalents of water to the reaction mixture. This facilitates the hydrolysis of the aza-ylide intermediate to the final amine and triphenylphosphine oxide.

  • Allow the mixture to stir for a minimum of 12 hours at room temperature to ensure the complete destruction of the azide.

Step 5: Verify Complete Neutralization

  • Before proceeding, you must verify that all the azide has been consumed. This is a critical step for ensuring safety.

  • The easiest method is Thin-Layer Chromatography (TLC). Spot the reaction mixture against a sample of the starting azide. The spot corresponding to the starting material should be completely gone.

  • Alternatively, Infrared (IR) spectroscopy can be used. The characteristic strong azide stretch, which appears around 2100 cm⁻¹, should be absent in the final reaction mixture.

Step 6: Final Waste Disposal

  • Once you have confirmed the complete destruction of the azide, the resulting solution containing the amine, triphenylphosphine oxide, and solvent should be transferred to a clearly labeled hazardous waste container.[1][7]

  • The label must indicate all contents (e.g., "Decomposed this compound waste containing 2-(Aminomethyl)pyrrolidine, Triphenylphosphine Oxide, THF, Water"). Do not seal the container tightly at first if there is any chance of residual gas evolution.

  • Dispose of all contaminated labware, including gloves, pipette tips, and empty reagent bottles, as solid hazardous waste.[7]

Disposal Workflow Diagram

G cluster_prep Preparation & PPE cluster_protocol Neutralization Protocol cluster_disposal Final Disposal PPE Don PPE: Lab Coat, Goggles, Gloves, Blast Shield FumeHood Work in Chemical Fume Hood Dilute 1. Dilute Azide (<1M in THF/Ethanol) FumeHood->Dilute AddPPh3 2. Add Triphenylphosphine (1.1 eq, portion-wise) Dilute->AddPPh3 Hydrolyze 3. Add Water & Stir (12 hours minimum) AddPPh3->Hydrolyze Verify 4. Verify Completion (TLC or IR Spectroscopy) Hydrolyze->Verify CollectLiquid 5. Collect Neutralized Liquid Waste Verify->CollectLiquid Label 7. Label Waste Container (List all contents) CollectLiquid->Label CollectSolid 6. Collect Contaminated Solid Waste CollectSolid->Label Arrange 8. Arrange for Pickup by EH&S Label->Arrange Hazard Hazard! Explosive Potential Hazard->AddPPh3

Caption: Workflow for the safe chemical neutralization and disposal of this compound.

Quantitative Data and Safety Summary

ParameterSpecificationRationale / Causality
Personal Protective Equipment (PPE) Lab Coat, Safety Goggles, Nitrile Gloves, Blast Shield Protects against splashes, irritation, and potential explosive events.[6]
Engineering Controls Chemical Fume HoodPrevents inhalation of vapors and contains potential incidents.[6]
Incompatible Materials Acids, Heavy Metals, Halogenated Solvents, Shock, HeatPrevents formation of highly toxic/explosive hydrazoic acid, shock-sensitive metal azides, and other unstable compounds.[1][2][8]
Reagent Ratio (Azide:PPh₃) 1 : 1.1 (molar equivalents)Ensures a slight excess of the reducing agent to drive the reaction to completion.
Reaction Time ≥ 12 hoursAllows sufficient time for the complete destruction of the azide functional group.
Verification Method TLC or IR SpectroscopyCritical step. Provides empirical evidence that the hazardous azide is no longer present before final disposal.
Waste Container Labeled, non-metallic, compatible containerPrevents reaction with metal and ensures proper identification and handling by environmental health and safety personnel.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-07-30). Millipore Sigma.
  • 2-PYRROLIDONE CAS No 616-45-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. Central Drug House.
  • Safety Data Sheet: 2-Pyrrolidone - Carl ROTH. Carl ROTH.
  • 2 - SAFETY DATA SHEET. (2012-02-10). Thermo Fisher Scientific.
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